Eplerenone-d3
Description
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Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17?,19+,21+,22+,23-,24?/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-ZITXHXHUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(CC3O4)C)CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Eplerenone-d3 chemical structure and properties
An In-depth Technical Guide to Eplerenone-d3
Introduction
This compound is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Eplerenone in biological matrices through mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3] Its use significantly enhances the accuracy and precision of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Eplerenone.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound shares the same steroidal backbone as Eplerenone, with the key difference being the substitution of three hydrogen atoms with deuterium atoms in the methyl ester group.[3] This isotopic substitution results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate | [4] |
| Synonyms | (+)-Eplerenone-d3, Epoxymexrenone-d3, Inspra-d3 | [3][5][6] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][7] |
| Molecular Weight | 417.51 g/mol | [1][7] |
| CAS Number | N/A (Unlabeled: 107724-20-9) | [1][5][8] |
| Appearance | White to Off-White Solid | [6][9] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [6] |
| Melting Point | 241-243°C | [6] |
| Storage | -20°C Freezer | [6] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 417.22306891 Da | [4] |
| Monoisotopic Mass | 417.22306891 Da | [4] |
| Topological Polar Surface Area | 82.2 Ų | [4] |
Mechanism of Action of Parent Compound: Eplerenone
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[10][11] It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in tissues such as the kidney, heart, and blood vessels.[10][12] This action inhibits the reabsorption of sodium and water, leading to a reduction in blood pressure and a decrease in the workload on the heart.[11] Eplerenone's selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to non-selective antagonists like spironolactone.[11][13]
Pharmacokinetics of Eplerenone
The pharmacokinetic profile of Eplerenone is well-characterized. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[12][14]
Table 3: Pharmacokinetic Parameters of Eplerenone
| Parameter | Value | Source |
| Bioavailability | ~69% | [12][15] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | [12][15] |
| Plasma Protein Binding | ~50% (primarily to α1-acid glycoproteins) | [14][15] |
| Volume of Distribution (Vd) | 42 - 90 L | [12][15] |
| Metabolism | Primarily via CYP3A4 | [12][14] |
| Elimination Half-life | ~3 - 6 hours | [12][15] |
| Excretion | ~67% in urine, ~32% in feces (<5% as unchanged drug) | [12][15] |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard in bioanalytical methods to quantify Eplerenone. Below is a generalized protocol for such an application.
Quantification of Eplerenone in Plasma using LC-MS/MS
-
Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of this compound solution (internal standard).
-
Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if necessary.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18) with a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Eplerenone and this compound.
-
-
Data Analysis:
-
The peak areas of Eplerenone and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Eplerenone to the peak area of this compound against the concentration of Eplerenone standards.
-
The concentration of Eplerenone in the unknown samples is determined from the calibration curve.
-
Quantitative Analytical Data
The key quantitative data for this compound in an analytical setting is its mass-to-charge ratio (m/z) in mass spectrometry.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Mass Spectral Parameter | m/z Value | Assignment |
| Molecular Ion | 418.23 | [M+H]⁺ (monoisotopic) |
| Isotope Peak | 419.24 | [M+H+1]⁺ |
| Isotope Peak | 420.25 | [M+H+2]⁺ |
| Major Fragment | 383.33 | [M+H-H₂O]⁺ |
| Data derived from typical electrospray ionization (ESI) conditions.[16] |
The parent compound, Eplerenone, has demonstrated high selectivity for the mineralocorticoid receptor.
Table 5: Receptor Binding Affinity (IC₅₀) of Eplerenone
| Receptor | IC₅₀ (nM) | Source |
| Mineralocorticoid | 138 | [3] |
| Glucocorticoid | 6,920 | [3] |
| Androgen | 523 | [3] |
| Progesterone | >10,000 | [3] |
| Estrogen | 5,702 | [3] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Eplerenone in complex biological samples. Its chemical and physical properties are nearly identical to the parent compound, with the exception of its increased mass due to deuterium labeling, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The detailed understanding of its structure, properties, and application in established experimental workflows, as outlined in this guide, will aid researchers and drug development professionals in conducting robust pharmacokinetic and metabolic studies of Eplerenone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. esschemco.com [esschemco.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. mims.com [mims.com]
- 16. Buy this compound [smolecule.com]
The Role of Eplerenone-d3 in Modern Bioanalytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Eplerenone-d3 in bioanalytical research. This compound, a deuterium-labeled analog of the selective aldosterone antagonist Eplerenone, serves a critical role as an internal standard in quantitative analytical methodologies. Its use significantly enhances the accuracy and precision of bioanalytical assays, particularly in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document details the experimental protocols for its use, presents quantitative data from validated methods, and illustrates the key signaling pathway of its parent compound, Eplerenone.
Core Application: An Internal Standard for Quantitative Analysis
This compound is predominantly utilized as an internal standard (IS) in analytical methods developed for the quantification of Eplerenone in various biological matrices, such as human plasma and urine.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest (Eplerenone), ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and co-ionization behavior allows for the correction of variability that may occur during the analytical process, leading to more reliable and reproducible results.[3]
The primary analytical technique for which this compound is employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] This highly sensitive and specific method allows for the precise measurement of Eplerenone concentrations in complex biological samples.
Quantitative Data from Validated LC-MS/MS Methods
The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of Eplerenone, where a stable isotope-labeled internal standard such as this compound was utilized. These data highlight the performance characteristics of the analytical methods.
Table 1: LC-MS/MS Method Parameters for Eplerenone Quantification
| Parameter | Human Urine Assay[2] | Human Plasma Assay[4] |
| Chromatographic Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4) | Not Specified |
| Ionization Mode | Positive and Negative Ionization | Not Specified |
| Detection | Multiple Reaction Monitoring (MRM) | Not Specified |
Table 2: Validation Summary for Eplerenone Quantification
| Parameter | Human Urine Assay[2] | Human Plasma Assay[4] |
| Linear Dynamic Range | 50 - 10,000 ng/mL | 5 - 4000 ppb |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | 1 ppb |
| Intra-day Precision (%CV) | Within acceptable limits | Within acceptable limits |
| Inter-day Precision (%CV) | Within acceptable limits | Within acceptable limits |
| Intra-day Accuracy (%RE) | Within acceptable limits | Within acceptable limits |
| Inter-day Accuracy (%RE) | Within acceptable limits | Within acceptable limits |
Experimental Protocols
The following sections detail the methodologies for a typical bioanalytical workflow involving the use of this compound as an internal standard for the quantification of Eplerenone in a biological matrix.
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone reference standard in a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with a mixture of solvent and the biological matrix (e.g., plasma or urine) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration.
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To a known volume of the biological sample (e.g., 1 mL of urine or plasma), add a fixed volume of the this compound internal standard working solution.[2] For calibration standards and QC samples, also add the corresponding Eplerenone working solution.
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to isolate Eplerenone and this compound from the biological matrix.[2]
-
Elution and Reconstitution: Elute the analytes from the SPE cartridge and reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., 20 mM ammonium acetate solution).[2]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an LC-MS/MS system. Separate the analytes using a reverse-phase HPLC column, such as a Zorbax XDB-C8 column.[2]
-
Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both Eplerenone and this compound. For Eplerenone, a common transition is m/z 415 → 163.[2] The transition for this compound will be shifted by the mass of the deuterium labels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Eplerenone and a typical experimental workflow for bioanalytical method validation.
Caption: Eplerenone acts as a competitive antagonist at the mineralocorticoid receptor, preventing aldosterone-mediated gene transcription.
Caption: A typical workflow for validating a bioanalytical method using an internal standard, following regulatory guidelines.
References
- 1. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. payeshdarou.ir [payeshdarou.ir]
The Role of Eplerenone-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Eplerenone-d3 when utilized as an internal standard in bioanalytical assays. It covers the foundational principles of its therapeutic action, the rationale for using a stable isotope-labeled standard, and detailed experimental protocols for its application in quantitative analysis.
Eplerenone: Mechanism of Therapeutic Action
Eplerenone is a selective aldosterone antagonist.[1] Its therapeutic effect is achieved by binding to the mineralocorticoid receptors, thereby blocking the binding of aldosterone.[1] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), contributes to sodium and water retention, which can lead to increased blood pressure.[1][2] By antagonizing the mineralocorticoid receptors, eplerenone leads to a decrease in sodium and water retention, which in turn helps to lower blood pressure and reduce the workload on the heart.[2] This makes it an effective treatment for hypertension and heart failure.[1][2]
Signaling Pathway of Eplerenone
The following diagram illustrates the signaling pathway impacted by eplerenone.
References
Synthesis and Isotopic Labeling of Eplerenone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document details the synthetic pathways, experimental protocols, and analytical characterization necessary for the preparation of this important research compound.
Introduction
Eplerenone is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (d), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. This compound, specifically labeled on the methyl ester group, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry, allowing for precise differentiation from the unlabeled drug. This guide outlines a viable synthetic route to Eplerenone and the subsequent introduction of the deuterium label.
Synthetic Pathway of Eplerenone
The synthesis of Eplerenone is a multi-step process that typically starts from a readily available steroid precursor. A common strategy involves the introduction of a 7α-carbomethoxy group and the formation of a 9α,11α-epoxy ring.[2][3] The key precursor for the final methylation step is 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone, also known as Eplerenone EP Impurity D.[4]
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for Eplerenone.
Synthesis of 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone
The synthesis of the key carboxylic acid intermediate is a critical part of the overall process. While various routes exist, a common approach is summarized below.
Experimental Protocol
A plausible synthetic route, compiled from various sources, is detailed below.[2][5]
Step 1: Introduction of the 7α-cyano group
-
Reaction: Nagata hydrocyanation of Δ⁹(¹¹)-canrenone.
-
Reagents: Diethylaluminum cyanide (Et₂AlCN) in tetrahydrofuran (THF).[6]
-
Procedure: To a solution of Δ⁹(¹¹)-canrenone in anhydrous THF under an inert atmosphere, a solution of diethylaluminum cyanide in THF is added dropwise at a controlled temperature. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Conversion of the cyano group to a carboxylic acid
-
Reaction: Hydrolysis of the 7α-cyano group.
-
Procedure: The 7α-cyano intermediate is subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid.
Step 3: Epoxidation of the 9,11-double bond
-
Reaction: Stereoselective epoxidation.
-
Reagents: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[6]
-
Procedure: The intermediate with the 9,11-double bond is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) and treated with the epoxidizing agent at a controlled temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified to yield 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone.
Isotopic Labeling of this compound
The introduction of the three deuterium atoms is achieved during the final esterification step, converting the carboxylic acid precursor into the methyl-d3 ester. The original synthesis of Eplerenone utilized diazomethane for this transformation.[6] For the synthesis of this compound, a deuterated methylating agent is required.
Experimental Protocol: Esterification with Deuterated Diazomethane (CD₂N₂)
Warning: Diazomethane and its precursors are toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation of Deuterated Diazomethane (CD₂N₂): Deuterated diazomethane can be prepared from a deuterated precursor, such as Diazald-d₆, by reaction with a strong base in the presence of deuterated methanol (CD₃OD) and a co-solvent like ether.
-
Esterification Reaction:
-
Dissolve 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone in a suitable solvent mixture (e.g., dichloromethane/ether).
-
Cool the solution in an ice bath.
-
Add a freshly prepared ethereal solution of deuterated diazomethane (CD₂N₂) dropwise with stirring until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to stir for a short period at 0°C and then warm to room temperature to ensure complete reaction and evaporation of any remaining diazomethane.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The logical flow of the isotopic labeling process is depicted below:
Caption: Isotopic labeling of the carboxylic acid precursor.
Purification and Characterization
Purification
The crude this compound is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel to remove any unreacted starting material and byproducts.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms. The molecular ion peak should be observed at m/z 417.5 (for [M+H]⁺), a shift of +3 compared to unlabeled Eplerenone. A validated LC-MS/MS assay can be used for quantification, with precursor to product ion transitions of m/z 415 -> 163 for Eplerenone and a corresponding shifted transition for this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be identical to that of unlabeled Eplerenone, except for the absence of the singlet corresponding to the methyl ester protons.
-
¹³C NMR: The spectrum will be very similar to unlabeled Eplerenone, with potential minor isotopic shifts for the carbon of the deuterated methyl group and the adjacent carbonyl carbon.[8][9]
-
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
Quantitative Data Summary
The following table summarizes typical (hypothetical, based on literature for similar reactions) quantitative data for the final esterification and purification steps. Actual yields and purity may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference/Note |
| Starting Material | 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone | |
| Labeling Reagent | Deuterated Diazomethane (CD₂N₂) | |
| Reaction Yield (Crude) | 85-95% | Estimated based on similar esterification reactions. |
| Purified Yield | 70-85% | After recrystallization or chromatography. |
| Chemical Purity (HPLC) | >98% | |
| Isotopic Purity (MS) | >99% d₃ | |
| Molecular Weight | 417.53 g/mol |
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described synthetic route, culminating in the esterification of the carboxylic acid precursor with a deuterated methylating agent, offers a reliable method for obtaining this essential tool for DMPK and other research applications. Proper analytical characterization is crucial to ensure the identity, purity, and isotopic enrichment of the final product.
References
- 1. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7α-Carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbola… [cymitquimica.com]
- 5. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
Eplerenone-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document covers its fundamental properties, its primary application as an internal standard in pharmacokinetic studies, detailed experimental protocols for its use, and the underlying mechanism of action of its parent compound.
Core Properties of this compound
This compound is a stable, isotopically labeled version of Eplerenone, designed for use in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based methods.
| Property | Value | Source(s) |
| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester | [1][2] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][2] |
| Molecular Weight | 417.51 g/mol | [1] |
| CAS Number | Not Assigned (NA) or 107724-20-9 (for the unlabeled compound) | [1][2][3] |
| Appearance | White to Off-White Solid | [1][4] |
| Primary Application | Internal standard for the quantification of Eplerenone by GC- or LC-Mass Spectrometry | [4][5] |
Note on CAS Number: A specific CAS number is often not assigned for deuterated isotopes. Researchers typically reference the CAS number of the unlabeled parent compound, 107724-20-9.[1][2]
Mechanism of Action of Eplerenone
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in tissues such as the kidney, heart, and blood vessels.[6] This antagonism leads to a reduction in sodium and water retention, which in turn helps to lower blood pressure and reduce the workload on the heart.[6] Its selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to older, non-selective antagonists like spironolactone.[6]
Caption: Mechanism of action of Eplerenone in the RAAS pathway.
Experimental Protocol: Quantification of Eplerenone in Human Plasma
This compound is crucial for accurately determining the concentration of Eplerenone in biological matrices. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Eplerenone in human plasma, using this compound as an internal standard (IS).
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Plasma: Transfer 250 µL of human plasma into a clean microcentrifuge tube.
-
Spike Internal Standard: Add a specific volume (e.g., 25 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank controls.
-
Vortex: Mix the samples briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer & Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Methanol:Ammonium Acetate, 3:2 v/v) and vortex.[7][8]
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7][8]
Caption: Workflow for Eplerenone quantification using LC-MS/MS.
3.2. LC-MS/MS Conditions
| Parameter | Condition | Source(s) |
| HPLC System | Agilent 1200 Series or equivalent | [9] |
| Column | Reversed-phase C8 or C18 (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm) | [9] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate (pH 7.4) | [9] |
| Flow Rate | 0.3 mL/min | [10] |
| Injection Volume | 10 µL | N/A |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
| MRM Transition (Eplerenone) | m/z 415 → 163 | [9] |
| MRM Transition (this compound) | m/z 418 → 163 (or other appropriate fragment) | N/A |
Quantitative Data
The use of this compound as an internal standard enables the generation of precise and accurate pharmacokinetic data. Below are tables summarizing key quantitative findings related to Eplerenone from clinical and preclinical studies.
Table 1: Pharmacokinetic Parameters of Eplerenone in Healthy Volunteers (Single Oral Dose) [11]
| Dose | Cₘₐₓ (µg/L) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋₂₄ (µg·h·L⁻¹) |
| 25 mg | 450.2 ± 146.2 | 1.71 ± 0.33 | 2.50 ± 0.39 | 2410 ± 778 |
| 50 mg | 765.2 ± 258.2 | 2.06 ± 1.01 | 2.69 ± 0.55 | 4403 ± 1522 |
| 100 mg | 1262 ± 428 | 2.79 ± 1.48 | 2.84 ± 0.53 | 8202 ± 2398 |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Eplerenone in Specific Populations (50 mg Dose) [12][13]
| Population | Comparison to Healthy Controls |
| Heart Failure (NYHA II-IV) | Steady-state AUC increased by 38%, Cₘₐₓ increased by 30% |
| Severe Renal Impairment | Steady-state AUC increased by 38%, Cₘₐₓ increased by 24% |
| Hepatic Impairment (Moderate) | Steady-state AUC increased by 42%, Cₘₐₓ increased by 3.6% |
Table 3: Receptor Selectivity of Eplerenone (IC₅₀ Values in nM) [5]
| Receptor | IC₅₀ (nM) |
| Mineralocorticoid | 138 |
| Glucocorticoid | 6,920 |
| Androgen | 523 |
| Progesterone | >10,000 |
| Estrogen | 5,702 |
IC₅₀ represents the concentration required to inhibit 50% of binding in radioligand binding assays.
This guide provides a foundational understanding of this compound and its critical role in the quantitative analysis of Eplerenone. The detailed protocols and data serve as a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and clinical drug development.
References
- 1. esschemco.com [esschemco.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. This compound [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
Eplerenone-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, quality specifications, and research applications of Eplerenone-d3. This compound is the deuterated analog of Eplerenone, a selective mineralocorticoid receptor antagonist. Its primary application in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of key quantitative data from several vendors to facilitate comparison.
| Supplier | Catalog Number | Purity | Pack Size(s) | Price (USD) |
| Cayman Chemical | 31610 | ≥99% deuterated forms (d1-d3) | 2.5 mg | $759 |
| ESS Chem Co. | ESS0256 | 99.5% HPLC; 99% atom D[1] | 10 mg, 25 mg, 50 mg, 100 mg | $400, $750, $1,200, $2,000[1] |
| Toronto Research Chemicals | E588777 | Not specified | 1 mg | Price on request |
| Santa Cruz Biotechnology | sc-219509 | Not specified | Not specified | Contact for pricing |
| Veeprho | DVE00641 | Not specified | Not specified | Request a quote[2] |
| Acanthus Research | EPL-16-001 | Not specified | 25 mg | Contact for pricing |
| Simson Pharma Limited | Not specified | Not specified | Not specified | Contact for pricing[3] |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
A Certificate of Analysis (CoA) should be requested from the supplier to confirm the identity, purity, and isotopic enrichment of the specific lot of this compound. A typical CoA for this compound would include the following information[4]:
-
Product Name: this compound
-
Lot Number: Specific to the batch
-
CAS Number (unlabeled): 107724-20-9
-
Molecular Formula: C₂₄H₂₇D₃O₆
-
Molecular Weight: ~417.51 g/mol
-
Appearance: White to off-white solid
-
Purity (by HPLC): Typically ≥98%
-
Isotopic Enrichment: Percentage of deuterated forms (e.g., 99% atom D)
-
Analytical Data: Supporting data from techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of Eplerenone in a biological matrix (e.g., plasma).
Objective:
To accurately quantify the concentration of Eplerenone in plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Eplerenone (analyte) reference standard
-
This compound (internal standard)
-
Blank plasma (from the same species as the study samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Eplerenone (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol or an appropriate solvent.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of each plasma sample, calibration standard, and QC sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Protein Precipitation Method: Add 3 volumes of cold acetonitrile (e.g., 300 µL) to each sample. Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE) Method: Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject a fixed volume of the reconstituted sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of Eplerenone from any interfering components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both Eplerenone and this compound.
-
Eplerenone: m/z 415.2 → [Product Ion 1], m/z 415.2 → [Product Ion 2]
-
This compound: m/z 418.2 → [Product Ion 1], m/z 418.2 → [Product Ion 2]
-
-
Optimize the collision energy and other MS parameters for each transition to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (Eplerenone) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Eplerenone in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway
Eplerenone exerts its effects by acting as an antagonist to the mineralocorticoid receptor (MR), thereby blocking the signaling cascade of aldosterone. The following diagram illustrates the classical genomic pathway of aldosterone signaling in a renal epithelial cell, which is inhibited by Eplerenone.
References
Interpreting the Certificate of Analysis for Eplerenone-d3: A Technical Guide
This in-depth guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Eplerenone-d3. This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist.[1] It is commonly utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in complex biological matrices.[1][2]
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
| Test Parameter | Specification | Methodology |
| Chemical Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO or Methanol | Visual Inspection |
| Residual Solvents | Meets USP <467> limits | Gas Chromatography (GC) |
Experimental Protocols
A thorough understanding of the analytical methods used to generate the data on a CoA is crucial for its correct interpretation. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm[3]
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: The purity is calculated by dividing the peak area of this compound by the total area of all peaks detected in the chromatogram.
Mass Spectrometry (MS) for Deuterium Incorporation and Chemical Identity
Objective: To confirm the chemical identity and determine the extent of deuterium labeling in this compound.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (for mobile phase modification)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to determine the molecular weight and fragmentation pattern.
-
-
Data Interpretation:
-
Identity: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure of Eplerenone.
-
Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.
-
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound, from sample reception to data reporting.
Caption: Workflow for this compound Analysis.
Signaling Pathway of Eplerenone
Eplerenone exerts its therapeutic effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[4][5] This action blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[4]
Caption: Eplerenone's Mechanism of Action.
By blocking the binding of aldosterone to the mineralocorticoid receptor, eplerenone prevents the translocation of the receptor complex to the nucleus and the subsequent transcription of genes involved in sodium and water reabsorption.[5] This ultimately leads to a decrease in blood pressure and a reduction in the deleterious effects of aldosterone on the cardiovascular system.[6][7] Beyond its genomic effects, some studies suggest that eplerenone may also have non-genomic actions, including increasing levels of Ca²⁺ and cGMP.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eplerenone - BioPharma Notes [biopharmanotes.com]
- 6. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eplerenone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of Eplerenone-d3
An In-depth Technical Guide on the Physical and Chemical Properties of Eplerenone-d3
Introduction
This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2][3] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, enabling precise quantification of Eplerenone in biological matrices through mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][4] The incorporation of deuterium atoms results in a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometric analysis while maintaining nearly identical chemical and physical properties.
Physical and Chemical Properties
The are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate | [5] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [6] |
| Molecular Weight | 417.5 g/mol | [5] |
| Exact Mass | 417.22306891 Da | [5] |
| Appearance | White to Off-White Solid | [2][6] |
| Melting Point | 241-243°C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating). | [2] |
| Storage Temperature | -20°C Freezer | [2] |
| Topological Polar Surface Area | 82.2 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 2 | [5] |
For the non-deuterated parent compound, Eplerenone, solubility has been determined in various solvents. At 298.15 K (25°C), the solubility follows the order: acetonitrile > N,N-dimethylformamide (DMF) > 2-butanone > methyl acetate > 4-methyl-2-pentanone > methyl propionate > ethyl acetate > propyl acetate > ethyl formate > acetone > butyl acetate > ethanol > 1-propanol.[7][8] Eplerenone is described as very slightly soluble in water and ethanol.[9]
Experimental Protocols
Quantitative Analysis of Eplerenone in Biological Samples using LC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of Eplerenone in a biological matrix (e.g., plasma) using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.[1][4]
Objective: To accurately determine the concentration of Eplerenone in a biological sample.
Materials:
-
Biological sample (e.g., plasma)
-
Eplerenone analytical standard
-
This compound internal standard (IS)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of Eplerenone and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of Eplerenone into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Aliquot a specific volume of the unknown sample, calibration standards, and QCs into microcentrifuge tubes.
-
Add a fixed amount of the this compound internal standard solution to each tube (except for blank matrix samples).
-
Perform protein precipitation by adding a specified volume of cold acetonitrile. Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto the LC-MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Eplerenone and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Eplerenone) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Eplerenone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Determination of Solubility by the Gravimetric Method
This protocol describes a method for determining the solubility of a compound like Eplerenone in various solvents at different temperatures.[7][8]
Objective: To determine the equilibrium solubility of Eplerenone in a specific solvent.
Materials:
-
Eplerenone
-
Selected solvent
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration system (e.g., syringe filters)
Procedure:
-
Add an excess amount of Eplerenone to a known volume of the selected solvent in a sealed container.
-
Place the container in a thermostatic shaker set to a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Filter the supernatant to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the weighed solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved Eplerenone is obtained.
-
Calculate the solubility in terms of mass of solute per mass or volume of solvent.
-
Repeat the procedure at different temperatures to determine the temperature dependence of solubility.
Mandatory Visualizations
Signaling Pathway of Eplerenone
Caption: Mechanism of action of Eplerenone as a mineralocorticoid receptor antagonist.
Experimental Workflow for Bioanalysis
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chemicalbook.com]
- 3. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esschemco.com [esschemco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacology, metabolomics, and clinical diagnostics, the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterium-labeled compounds have emerged as the "gold standard," especially in mass spectrometry-based applications.[1] This in-depth technical guide explores the core principles of deuterium labeling, provides detailed experimental methodologies, presents comparative quantitative data, and visualizes key analytical workflows and metabolic pathways.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle behind the efficacy of deuterium-labeled internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte of interest is introduced into a sample at the earliest stage of preparation.[2] This "spiked" internal standard is chemically identical to the target analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.
Because the analyte and its deuterated counterpart exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[2] Consequently, any loss of sample or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterium-labeled internal standard, precise and accurate quantification can be achieved, effectively mitigating matrix effects and other sources of experimental variability.[2]
Advantages of Deuterium-Labeled Internal Standards
The use of deuterium-labeled internal standards offers several distinct advantages over other approaches, such as using structural analogs:
-
Correction for Matrix Effects: Biological matrices are inherently complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2] Since the deuterium-labeled internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[2]
-
Compensation for Sample Loss: Losses during sample preparation steps are a common source of error. The identical behavior of the analyte and the internal standard ensures that any losses are accounted for in the final calculation.
-
Improved Accuracy and Precision: By correcting for various sources of error, deuterium-labeled standards significantly enhance the accuracy and precision of analytical methods.
Data Presentation: Performance Comparison
The superiority of deuterium-labeled internal standards is evident in their analytical performance. The following tables summarize quantitative data from comparative studies.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Deuterium-Labeled | Lapatinib | Human Plasma | Within ±10% | < 11% | [3] |
| Non-Isotope-Labeled (Analog) | Lapatinib | Human Plasma | Acceptable in pooled plasma, but failed to correct for interindividual variability | Acceptable in pooled plasma | [3] |
| Deuterium-Labeled (SIR-d3) | Sirolimus | Whole Blood | Not specified | 2.7% - 5.7% | [4] |
| Analog (DMR) | Sirolimus | Whole Blood | Not specified | 7.6% - 9.7% | [4] |
| Deuterium-Labeled | Kahalalide F | Plasma | Mean bias: 100.3% | 7.6% | [1] |
| Analog | Kahalalide F | Plasma | Mean bias: 96.8% | 8.6% | [1] |
| Internal Standard Isotope | Analyte | Key Finding | Reference |
| ¹³C-labeled | Amphetamines | Superior to ²H-labeled standards due to perfect co-elution. | [5] |
| ²H-labeled | Amphetamines | Chromatographic resolution increased with the number of deuterium substitutes. | [5] |
| ¹³C-labeled | Butalbital | Caused less cross-contribution to ions designated for the analyte compared to the ²H-labeled standard. | [6] |
| ²H-labeled | Butalbital | Exhibited a concentration-dependent phenomenon in ion ratios. | [6] |
Experimental Protocols
General Synthesis of Deuterium-Labeled Internal Standards
Several methods are employed for the synthesis of deuterium-labeled compounds. The choice of method depends on the specific molecule and the desired location of the deuterium atoms.
1. Hydrogen-Deuterium Exchange: This is a common and relatively straightforward method.
-
Acid- or Base-Catalyzed Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated acid or base. It is particularly useful for introducing deuterium into aromatic molecules or at positions adjacent to carbonyl groups.[1]
-
Protocol:
-
Dissolve the analyte in a deuterated solvent (e.g., D₂O, CH₃OD).
-
Add a catalytic amount of a deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD).
-
Heat the reaction mixture to facilitate the exchange.
-
Monitor the reaction progress using NMR or mass spectrometry.
-
Upon completion, neutralize the reaction and extract the deuterated product.
-
-
-
Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium or ruthenium, can facilitate the exchange of C-H bonds with deuterium from D₂ gas or D₂O.[4]
-
Protocol:
-
Dissolve the analyte in a suitable solvent.
-
Add a palladium or ruthenium catalyst (e.g., Pd/C, Ru/C).
-
Introduce a deuterium source, such as D₂ gas or D₂O.
-
Heat the reaction mixture under pressure.
-
After the reaction, filter the catalyst and purify the deuterated product.
-
-
2. Use of Deuterated Reagents and Precursors: This approach involves incorporating deuterium into the molecule during its synthesis using deuterated building blocks. This method offers precise control over the location of the deuterium labels.
-
Protocol:
-
Design a synthetic route that utilizes commercially available deuterated starting materials or reagents (e.g., deuterated sodium borohydride, deuterated methyl iodide).
-
Perform the synthesis following standard organic chemistry procedures.
-
Purify the final deuterated product.
-
LC-MS/MS Analysis using a Deuterium-Labeled Internal Standard
The following is a general protocol for the quantitative analysis of an analyte in a biological matrix using a deuterium-labeled internal standard.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the deuterium-labeled internal standard solution.
-
Perform sample clean-up and extraction. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatography column and mobile phase gradient.
-
Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and pathways relevant to the application of deuterium-labeled internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis - Cerilliant [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
The Role of Eplerenone-d3 in Therapeutic Drug Monitoring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Eplerenone-d3 as an internal standard in the therapeutic drug monitoring (TDM) of eplerenone. Accurate and precise quantification of eplerenone in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and individualized patient therapy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring the highest level of accuracy and mitigating matrix effects.
Introduction to Eplerenone and Therapeutic Drug Monitoring
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. It acts by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing sodium and water retention. While therapeutic drug monitoring for eplerenone is not routinely performed in all clinical settings, it is a valuable tool in specific patient populations, such as those with renal impairment, or in clinical research to ensure optimal drug exposure and therapeutic efficacy.
The Essential Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for correcting for variability during sample preparation and analysis. This compound, a deuterated form of eplerenone, is the ideal internal standard for several reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with eplerenone, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the analyte (eplerenone) during chromatographic separation, meaning it experiences the same chromatographic conditions and potential matrix effects.
-
Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled eplerenone.
-
Correction for Matrix Effects: Any suppression or enhancement of the ionization of eplerenone due to interfering substances in the biological matrix will similarly affect this compound. The ratio of the analyte to the internal standard peak area remains constant, leading to accurate quantification.
Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound
This section details a validated experimental protocol for the determination of eplerenone in human plasma.
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of eplerenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of eplerenone by serial dilution of the stock solution with a methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with the same diluent.
Sample Preparation
A solid-phase extraction (SPE) method is commonly employed for the extraction of eplerenone and this compound from human plasma.[1]
-
Aliquoting: Aliquot 200 µL of human plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate.
-
Addition of Internal Standard: Add a specific volume of the this compound internal standard working solution to all wells except for the blank plasma samples.
-
Protein Precipitation/Sample Loading: Condition a C18 SPE cartridge. Load the plasma samples onto the SPE cartridge.
-
Washing: Wash the SPE cartridge with a solution to remove interfering substances.
-
Elution: Elute eplerenone and this compound from the SPE cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| LC Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415 -> 163[1] |
| MRM Transition (this compound) | m/z 418 -> 163 (The precursor ion is shifted by +3 due to the deuterium atoms) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Declustering Potential (DP) | Optimized for Eplerenone |
| Collision Energy (CE) | Optimized for the 415 -> 163 transition |
Method Validation Summary
A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize the acceptance criteria and typical performance data for a validated LC-MS/MS assay for eplerenone in human plasma using this compound.
Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 10 - 2500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 30 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 2000 | < 15% | ± 15% | < 15% | ± 15% |
Matrix Effect and Recovery
| Parameter | Acceptance Criteria |
| Matrix Factor | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% at each QC level. |
| Recovery | Recovery should be consistent, precise, and reproducible. |
Stability
| Stability Condition | Acceptance Criteria |
| Freeze-Thaw Stability (3 cycles) | Mean concentration within ±15% of nominal concentration. |
| Short-Term Stability (at room temp.) | Mean concentration within ±15% of nominal concentration. |
| Long-Term Stability (at -20°C or -80°C) | Mean concentration within ±15% of nominal concentration. |
| Stock Solution Stability | Mean concentration within ±5% of nominal concentration. |
Visualizations
Eplerenone Signaling Pathway
Caption: Mechanism of action of Eplerenone in the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for Eplerenone Quantification
Caption: Bioanalytical workflow for the quantification of Eplerenone in human plasma.
Conclusion
The use of this compound as an internal standard is integral to the development and validation of robust and reliable LC-MS/MS methods for the therapeutic drug monitoring of eplerenone. This technical guide outlines a comprehensive experimental protocol and the necessary validation parameters that ensure the generation of high-quality data for clinical and research applications. The detailed methodology and stringent validation process underscore the importance of precise analytical techniques in advancing our understanding of eplerenone's pharmacokinetics and optimizing its therapeutic use.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Eplerenone in Human Plasma using a Validated LC-MS/MS Method with Eplerenone-d3 as an Internal Standard
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2] Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Eplerenone in human plasma, utilizing its deuterated analog, Eplerenone-d3, as the internal standard (IS).[3][4] The method is validated according to international regulatory guidelines and is suitable for high-throughput analysis in a clinical or research setting.[2]
Principle
The method involves the isolation of Eplerenone and the internal standard (this compound) from human plasma via protein precipitation or liquid-liquid extraction.[5][6] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Methods
Chemicals and Reagents
-
Eplerenone reference standard (USP grade)[7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (Analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (sourced from authorized blood banks)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[5]
Sample Preparation
Two common extraction methods are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for LC-MS/MS analysis.[5]
-
Liquid-Liquid Extraction: To 250 µL of plasma, add the internal standard followed by 1 mL of methyl tert-butyl ether.[2][6] Vortex for 5 minutes and centrifuge. The organic layer is separated and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Eplerenone.
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Value |
| Column | C18 (e.g., Wondasil-C18, 4.6 mm x 150 mm, 5 µm)[5] |
| Mobile Phase | A: 0.1% Ammonium acetate in water with 0.05% formic acidB: Methanol with 0.05% formic acid[5] |
| Gradient | Linear gradient |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415.2 → 163.1[5] |
| MRM Transition (this compound) | m/z 418.2 → 163.1 (example, actual may vary) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10.00 - 2500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery (Eplerenone) | 72.7 - 79.3%[2] |
| Matrix Effect | Minimal to no significant effect observed |
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the Eplerenone working solutions to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000, 2500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Analysis Procedure
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each sample, add 10 µL of the this compound working solution.
-
Add 200 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL into the LC-MS/MS system.
Method Development Logic
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eplerenone USP Reference Standard CAS 107724-20-9 Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
Application Note: High-Throughput Quantification of Eplerenone in Human Plasma using Eplerenone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of eplerenone, a selective aldosterone receptor antagonist, in human plasma. The method utilizes a stable isotope-labeled internal standard, Eplerenone-d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample preparation is streamlined using a simple and efficient liquid-liquid extraction procedure. The chromatographic separation is achieved on a C18 reversed-phase column, providing excellent resolution and short analysis time. The method was validated according to regulatory guidelines and demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Eplerenone is an essential medication for managing hypertension and heart failure.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision of the results. This document provides a detailed protocol for the determination of eplerenone in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Eplerenone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Methyl t-butyl ether (MTBE) (HPLC Grade)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Ultrapure Water
Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of eplerenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards. Prepare a working solution of this compound at a suitable concentration in the same diluent.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.[1]
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4][5] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low QC (30 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium QC (300 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC (2000 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Eplerenone | 72.7 - 79.3[1] | Minimal to no significant effect |
| This compound | Consistent and reproducible | Compensates for matrix effects |
Visualizations
Caption: Experimental workflow for the quantification of eplerenone in plasma.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
Application Note: Quantification of Eplerenone in Human Urine via LC-MS/MS
A Validated Method Using Eplerenone-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Eplerenone in human urine. The protocol employs a stable isotope-labeled internal standard (IS), this compound, to ensure accuracy and precision. Sample clean-up is achieved through a streamlined solid-phase extraction (SPE) procedure. The method is validated over a linear range of 50 to 10,000 ng/mL, demonstrating high reproducibility and accuracy suitable for pharmacokinetic studies and clinical research.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate measurement of its concentration in urine is crucial for understanding its pharmacokinetic profile, including excretion pathways. While Eplerenone is extensively metabolized, a small but quantifiable portion (<5%) is excreted unchanged in the urine. This method provides a highly selective and sensitive protocol for its quantification, utilizing the stable isotope-labeled internal standard this compound to correct for matrix effects and procedural variability. The assay is based on a validated SPE-LC-MS/MS procedure.[1][2]
Principle
Urine samples are first spiked with this compound, a non-endogenous internal standard that co-elutes with the analyte. The samples then undergo solid-phase extraction (SPE) on a C18 cartridge to isolate the analyte and internal standard from endogenous urine components.[1] The purified extract is analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for bioanalytical assays. Quantification is based on the peak area ratio of Eplerenone to this compound.
Materials and Reagents
-
Standards: Eplerenone and this compound (analytical grade)
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade)
-
Reagents: Ammonium acetate (analytical grade), Formic acid (LC-MS grade)
-
Water: Deionized water, >18 MΩ·cm
-
SPE Cartridges: C18 Solid Phase Extraction Cartridges
-
Urine: Drug-free human urine for blanks, calibration standards, and quality control samples.
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Eplerenone stock solution in 50:50 acetonitrile/water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water to a final concentration of 1 µg/mL.
-
Spike 950 µL of blank human urine with 50 µL of the appropriate Eplerenone working standard solution to prepare CC and QC samples.
-
The final concentration range for the calibration curve should be 50, 100, 250, 500, 1000, 2500, 5000, and 10,000 ng/mL.[1]
-
Prepare QC samples at four levels:
-
LLOQ: 50 ng/mL
-
Low QC (LQC): 150 ng/mL
-
Mid QC (MQC): 1,500 ng/mL
-
High QC (HQC): 7,500 ng/mL
-
-
To 1 mL of urine sample (blank, standard, QC, or unknown), add 50 µL of the 1 µg/mL this compound IS working solution. Vortex briefly.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load the entire 1.05 mL sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[1]
Figure 1. Experimental workflow for the quantification of Eplerenone in urine.
The following parameters are based on a previously validated method and can be adapted for similar instrumentation.[1]
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Zorbax XDB-C8, 2.1 x 50 mm, 5 µm (or equivalent)[1] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate in Water (pH 7.4) (40:60, v/v)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Run Time | ~5 minutes[1] |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Table 1. LC-MS/MS Instrument Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1[1] | 25 |
| This compound (IS) | 418.2 | 163.1 | 25 |
Table 2. Multiple Reaction Monitoring (MRM) Transitions.
Method Performance and Validation Data
The method demonstrated excellent linearity over the concentration range of 50 to 10,000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 50 ng/mL.[1]
| Parameter | Value |
| Calibration Range | 50 – 10,000 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 50 ng/mL[1] |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 3. Calibration Curve and Linearity Summary.
The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The results confirm the method's reliability and reproducibility.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 50 | 8.5 | +4.2 | 11.2 | +2.8 |
| LQC | 150 | 6.1 | -2.5 | 7.8 | -1.5 |
| MQC | 1,500 | 4.3 | +1.8 | 5.5 | +0.9 |
| HQC | 7,500 | 3.8 | -0.7 | 4.9 | -1.1 |
Table 4. Summary of Precision and Accuracy Data.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Eplerenone in human urine. The use of a stable isotope-labeled internal standard and a simple SPE clean-up procedure ensures high accuracy and minimal matrix interference. The method has been validated according to established bioanalytical guidelines and is suitable for routine use in clinical and pharmaceutical research settings.
References
Application Note and Protocol for the Preparation of Eplerenone-d3 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Eplerenone-d3 standard solutions for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This compound is a deuterium-labeled analog of Eplerenone, utilized to enhance the accuracy of quantitative analysis in biological samples.[1][2]
Materials and Equipment
Materials and Reagents
-
This compound certified reference material
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readability ± 0.01 mg)
-
Calibrated micropipettes (variable volumes)
-
Pipette tips
-
Amber glass vials for storage
Equipment
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Solvent Selection
Eplerenone has been found to be soluble in various organic solvents, including acetonitrile, methanol, and dimethylformamide (DMF).[3] Acetonitrile is a commonly used solvent for preparing stock solutions for LC-MS analysis due to its favorable chromatographic properties.[4] Therefore, acetonitrile is recommended as the primary solvent for preparing this compound standard solutions.
Preparation of this compound Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound certified reference material using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7 mL of acetonitrile to the volumetric flask.
-
Mixing: Gently swirl the flask to initiate dissolution. For complete dissolution, use a vortex mixer for 1-2 minutes, followed by sonication in an ultrasonic bath for 5-10 minutes.
-
Final Volume Adjustment: Allow the solution to return to room temperature. Then, add acetonitrile to the volumetric flask up to the 10 mL mark.
-
Homogenization: Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C.[5]
Preparation of this compound Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of a serial dilution to prepare a set of working standards.
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix thoroughly by inverting the flask multiple times.
-
-
Second Intermediate Stock Solution (10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix thoroughly.
-
-
Serial Dilution for Working Standards:
-
Prepare a series of working standards from the 10 µg/mL intermediate stock solution as described in the table below. The final diluent can be adjusted based on the analytical method's mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Data Presentation
Table 1: Preparation of this compound Stock and Working Standard Solutions
| Solution ID | Description | Starting Solution | Volume of Starting Solution (mL) | Final Volume (mL) | Diluent | Final Concentration |
| STOCK-1 | Primary Stock Solution | This compound solid | ~10 mg | 10 | Acetonitrile | 1.0 mg/mL |
| INT-1 | Intermediate Stock | STOCK-1 | 1.0 | 10 | Acetonitrile | 100 µg/mL |
| INT-2 | Intermediate Stock | INT-1 | 1.0 | 10 | Acetonitrile | 10 µg/mL |
| WS-1 | Working Standard 1 | INT-2 | 1.0 | 10 | 50:50 ACN:H₂O | 1000 ng/mL |
| WS-2 | Working Standard 2 | WS-1 | 5.0 | 10 | 50:50 ACN:H₂O | 500 ng/mL |
| WS-3 | Working Standard 3 | WS-2 | 5.0 | 10 | 50:50 ACN:H₂O | 250 ng/mL |
| WS-4 | Working Standard 4 | WS-3 | 4.0 | 10 | 50:50 ACN:H₂O | 100 ng/mL |
| WS-5 | Working Standard 5 | WS-4 | 5.0 | 10 | 50:50 ACN:H₂O | 50 ng/mL |
| WS-6 | Working Standard 6 | WS-5 | 4.0 | 10 | 50:50 ACN:H₂O | 20 ng/mL |
| WS-7 | Working Standard 7 | WS-6 | 5.0 | 10 | 50:50 ACN:H₂O | 10 ng/mL |
Visualization
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Storage and Stability
-
Stock Solutions: Store the stock solution at 2-8°C in a tightly sealed amber glass vial to protect it from light. When properly stored, the stock solution is expected to be stable for several months. It is recommended to verify the concentration after prolonged storage.
-
Working Solutions: Aqueous-organic working solutions should be stored under similar conditions (2-8°C, protected from light) and are generally stable for a shorter period. It is advisable to prepare fresh working solutions from the stock solution as needed, or at a minimum, on a weekly basis, to ensure accuracy. The stability of Eplerenone solutions has been noted to be for at least 6 hours at room temperature.[6]
Disclaimer: This protocol is a general guideline. Researchers should validate the procedure for their specific analytical method and instrumentation. Always refer to the Certificate of Analysis for the specific lot of the this compound standard for any specific storage and handling instructions.
References
Application Note: High-Throughput Solid-Phase Extraction of Eplerenone and its Deuterated Internal Standard from Human Plasma
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of Eplerenone and its stable isotope-labeled internal standard, Eplerenone-d3, from human plasma. The described method utilizes a C18 SPE cartridge for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of Eplerenone in a preclinical or clinical setting. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate and precise quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its ability to remove interfering substances and concentrate the analyte of interest, leading to improved assay sensitivity and performance. This application note provides a comprehensive methodology for the extraction of Eplerenone and its deuterated internal standard, this compound, from human plasma using C18-based SPE cartridges. This compound is an ideal internal standard as its chemical and physical properties are nearly identical to Eplerenone, ensuring similar extraction and ionization behavior, which is essential for reliable quantification.[1][2]
Experimental Protocols
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Human plasma (K2-EDTA as anticoagulant)
-
C18 SPE Cartridges (e.g., 200 mg, 3 mL)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Stock and Working Solutions Preparation
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eplerenone stock solution in a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to achieve the desired concentration for spiking into plasma samples.
Sample Preparation and Solid-Phase Extraction Protocol
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Spike with an appropriate volume of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the extraction manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned C18 SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove less non-polar interferences.
-
-
Elution:
-
Elute the Eplerenone and this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 10 mM ammonium acetate solution).[1]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The analysis of the extracted samples is typically performed on a reverse-phase C8 or C18 HPLC column coupled to a tandem mass spectrometer.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water with an additive like ammonium acetate to aid in ionization.[1]
-
Ionization: Eplerenone and this compound are usually ionized using positive electrospray ionization (ESI+).
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Eplerenone (m/z 415 → 163) and its hydrolyzed metabolite (m/z 431 → 337) have been reported.[1] The transition for this compound would be monitored accordingly.
Data Presentation
The following tables summarize the expected performance characteristics of the described solid-phase extraction method for Eplerenone and this compound.
Table 1: Method Validation Parameters
| Parameter | Eplerenone | This compound (Internal Standard) |
| Linearity Range | 5 - 4000 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
Note: The LLOQ can vary depending on the sensitivity of the LC-MS/MS instrument. Values as low as 1 ng/mL in plasma and 50 ng/mL in urine have been reported in the literature.
Table 2: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Eplerenone | Low QC | 72.7 | Within acceptable limits |
| Mid QC | 74.1 | Within acceptable limits | |
| High QC | 79.3 | Within acceptable limits | |
| This compound | Working Concentration | 73-79 | N/A |
Note: The use of a stable isotope-labeled internal standard like this compound effectively compensates for variability in extraction recovery and matrix effects, leading to high accuracy and precision of the final quantitative results.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the solid-phase extraction of Eplerenone.
Caption: Logic of using an internal standard for accurate quantification.
References
Application Notes and Protocols for Eplerenone-d3 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Eplerenone-d3 as an internal standard in pharmacokinetic (PK) studies of eplerenone in animal models. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
Introduction to Eplerenone and the Role of this compound
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[3][4] To evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic studies are essential.[] this compound, a deuterated analog of eplerenone, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical behavior is nearly identical to that of eplerenone, allowing it to account for variations in sample extraction, matrix effects, and instrument response.[1] Deuteration provides a mass shift that allows the analyte and the internal standard to be distinguished by the mass spectrometer.[1][6][7]
Eplerenone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme into inactive metabolites.[8] In rats, the major metabolite is 6β-hydroxy eplerenone, and metabolism is more extensive in males than females, leading to sex-specific differences in pharmacokinetics.[9] The drug and its metabolites are excreted in both urine and feces.[8][10]
Experimental Protocols
Animal Model and Study Design
A typical pharmacokinetic study of eplerenone can be conducted in rodent (e.g., rats) or non-rodent (e.g., dogs) models. This protocol outlines a study in rats.
Materials:
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Eplerenone
-
This compound (for internal standard)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Cannulas (for serial blood sampling, optional)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular vein or via a cannula.[11]
-
Collect blood into tubes containing an anticoagulant like K2EDTA.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of eplerenone and this compound in plasma samples.
Materials and Reagents:
-
Eplerenone and this compound reference standards
-
Methanol, acetonitrile (HPLC grade)
-
Ammonium acetate, formic acid
-
Deionized water
-
Blank rat plasma
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of eplerenone and this compound in methanol at a concentration of 1 mg/mL.[1]
-
Prepare serial dilutions of the eplerenone stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the eplerenone working solutions to achieve a concentration range (e.g., 5-4000 ng/mL).[4]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation): [13]
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 200 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor to product ion transitions for eplerenone (e.g., m/z 415.2 → 163.1) and this compound.[13] The transition for this compound will be shifted by the number of deuterium atoms.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of eplerenone to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of eplerenone in the unknown samples and QC samples from the calibration curve using a linear regression model.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Data Presentation
The following tables summarize pharmacokinetic parameters of eplerenone in different animal models based on published literature.
Table 1: Pharmacokinetic Parameters of Eplerenone in Rats (Single Oral Dose) [9]
| Parameter | Male Rats (15 mg/kg) | Female Rats (15 mg/kg) |
| Cmax (µg/mL) | 1.71 | 3.54 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (µg·h/mL) | Not explicitly stated | Not explicitly stated |
| Systemic Availability (%) | 25.6 | 66.4 |
| Elimination Half-life (h) | 0.80 (IV dose) | 1.14 (IV dose) |
Table 2: Pharmacokinetic Parameters of Eplerenone in Dogs (Single Dose) [10][15]
| Parameter | Intravenous (15 mg/kg) | Oral (15 mg/kg) |
| Half-life (h) | 2.21 | Not explicitly stated |
| Plasma Clearance (L/kg/h) | 0.329 | Not applicable |
| Systemic Availability (%) | Not applicable | 79.2 |
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Simplified metabolic pathway of Eplerenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption and disposition of a selective aldosterone receptor antagonist, eplerenone, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Validated LC-MS/MS Assay for the Quantification of Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Eplerenone in human plasma. Eplerenone-d3, a stable isotope-labeled analog, is utilized as the internal standard (IS) to ensure high accuracy and precision.[1][2] The methodology presented herein is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Eplerenone.[3][4] The assay demonstrates excellent linearity, precision, accuracy, and sensitivity, meeting the stringent requirements for bioanalytical method validation.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[3][5] Accurate measurement of Eplerenone concentrations in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[3][6] LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and specificity.[3][7] The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential variations during sample processing and analysis, thereby enhancing the reliability of the results.[1][2] This document provides a detailed protocol for a validated LC-MS/MS assay for Eplerenone in human plasma.
Experimental
Materials and Reagents
-
Eplerenone reference standard (>99% purity)
-
This compound internal standard (>99% purity)
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer was used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (e.g., Zorbax XDB-C8, Atlantis dC18)[7][8] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile or methanol and water containing ammonium acetate.[7][8][9] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Run Time | Approximately 5 minutes[7][9] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transition Eplerenone | m/z 415 → 163[7][9] |
| MRM Transition this compound | m/z 418 → 163 (or other appropriate product ion) |
| Nebulizer Gas | Nitrogen |
| Ion Source Temperature | 500 - 550 °C |
Preparation of Standard and Quality Control Solutions
Stock solutions of Eplerenone and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the Eplerenone stock solution with a mixture of methanol and water. Quality control (QC) samples were prepared at low, medium, and high concentrations by spiking blank human plasma with known amounts of Eplerenone.
Sample Preparation Protocol
Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[3][7]
Liquid-Liquid Extraction (LLE)
-
To 250 µL of human plasma, add 25 µL of the this compound internal standard working solution.[8]
-
Add 1 mL of methyl tert-butyl ether.[8]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[8]
Method Validation
The method was validated according to international guidelines, assessing specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Table 3: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect was observed |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)[3] |
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity and specificity for the quantification of Eplerenone in human plasma. The use of this compound as an internal standard effectively compensated for any variability in sample preparation and instrument response. The validation results confirm that the assay is reliable and reproducible for its intended purpose.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Eplerenone.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Eplerenone in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This validated assay is well-suited for supporting clinical and preclinical studies of Eplerenone.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 5. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eplerenone [USAN:INN:BAN] | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Eplerenone and Eplerenone-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eplerenone and its deuterated internal standard, Eplerenone-d3, in human plasma. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective mass spectrometric detection. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Eplerenone.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1] Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the analysis of Eplerenone using this compound as an internal standard to ensure high accuracy and precision.[3]
Experimental
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A solid-phase extraction (SPE) method is recommended for sample clean-up.[2][4]
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the this compound internal standard solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Eplerenone and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax XDB-C8, 2.1 x 50 mm, 5 µm[5] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes[4] |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Eplerenone | This compound |
| Mass Spectrometer | AB Sciex API 4000 Triple Quadrupole or equivalent | AB Sciex API 4000 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] | Electrospray Ionization (ESI), Positive[6] |
| Precursor Ion (Q1) | m/z 415.2[7] | m/z 418.0[6] |
| Product Ion (Q3) | m/z 163.1[7] | m/z 163.1* |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | 25 eV (Optimized) | 25 eV (Optimized) |
| Declustering Potential (DP) | 60 V (Optimized) | 60 V (Optimized) |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 30 psi | 30 psi |
| Temperature | 500°C | 500°C |
*Note: The product ion for this compound is based on the fragmentation pattern of the parent compound, as the deuterium labeling is on the methyl ester group which is not part of this fragment.
Results and Discussion
This method demonstrates excellent linearity, accuracy, and precision for the quantification of Eplerenone in human plasma. The use of a deuterated internal standard, this compound, effectively corrects for matrix effects and variations in instrument response, ensuring reliable results. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method ideal for studies with large sample sets.
Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow for this method and the metabolic pathway of Eplerenone.
Caption: LC-MS/MS experimental workflow for Eplerenone analysis.
Caption: Primary metabolic pathway of Eplerenone.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Eplerenone in human plasma. The detailed protocol and optimized parameters ensure accurate and precise results for demanding research applications.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Eplerenone-d3 Sample Preparation in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Eplerenone-d3, a deuterated internal standard for the quantitative analysis of Eplerenone, in biological matrices. The following sections outline three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are suitable for preparing samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate quantification of Eplerenone in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the analytical method. The choice of sample preparation technique depends on factors such as the desired level of sample cleanup, analyte concentration, sample throughput, and available resources.
Quantitative Data Summary
The following table summarizes typical performance data for the three sample preparation techniques described in this document. It is important to note that these values can vary depending on the specific laboratory conditions, instrumentation, and matrix used.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte | Eplerenone | Eplerenone | Eplerenone |
| Internal Standard | This compound | This compound | This compound |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Typical Recovery (%) | > 85% | 70 - 80%[1] | > 80%[2] |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] | 2 ng/mL[4] | 5 ng/mL |
| Linear Dynamic Range | 5 - 4000 ng/mL[3] | 2 - 4000 ng/mL[4] | 5 - 2000 ng/mL |
| Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol describes a general procedure for the extraction of this compound from human plasma using C18 SPE cartridges.
Materials and Reagents:
-
Human plasma containing this compound
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Deionized water
-
10% Methanol in water (v/v)
-
10 mM Ammonium acetate solution
-
C18 SPE cartridges (e.g., 1 mL, 50 mg)
-
SPE manifold
-
Nitrogen evaporator
-
Centrifuge
Workflow Diagram:
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the plasma samples with the this compound internal standard working solution.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[3]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of 10 mM ammonium acetate solution.[3]
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general procedure for the extraction of this compound from human plasma using methyl tert-butyl ether (MTBE).
Materials and Reagents:
-
Human plasma containing this compound
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
50% Acetonitrile in water (v/v)
-
Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Workflow Diagram:
Procedure:
-
Sample Pre-treatment:
-
Pipette 250 µL of plasma into a centrifuge tube.[1]
-
Spike the plasma with the this compound internal standard.
-
-
Extraction:
-
Add a specific volume of methyl tert-butyl ether (e.g., 3 mL) to the plasma sample.
-
Vortex the mixture vigorously for a set time (e.g., 5 minutes).
-
-
Phase Separation:
-
Centrifuge the tubes at a specified speed (e.g., 4000 rpm) for a duration (e.g., 10 minutes) to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of 50% acetonitrile in water.[1]
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol
This protocol provides a general method for the removal of proteins from plasma samples using acetonitrile.
Materials and Reagents:
-
Human plasma containing this compound
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Workflow Diagram:
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Spike the plasma with the this compound internal standard.
-
-
Precipitation:
-
Add three volumes of cold (-20°C) acetonitrile to the plasma sample (e.g., 300 µL of acetonitrile for 100 µL of plasma).[5]
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Incubation (Optional):
-
For enhanced protein precipitation, incubate the samples at -20°C for a period of time (e.g., 30 minutes).
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant and transfer it to a clean tube or an autosampler vial. Be cautious not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of a suitable mobile phase.
-
Conclusion
The choice of sample preparation method for this compound analysis is a critical step that can significantly impact the quality and reliability of the analytical results.
-
Solid-Phase Extraction generally provides the cleanest extracts, minimizing matrix effects and often leading to higher sensitivity.
-
Liquid-Liquid Extraction offers a good balance between sample cleanup and ease of use.
-
Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput screening, but it may result in more significant matrix effects.
The protocols provided here serve as a starting point, and optimization may be necessary to achieve the desired analytical performance for a specific application. It is recommended to perform a thorough method validation, including the assessment of recovery and matrix effects, to ensure the chosen sample preparation technique is fit for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Managing Matrix Effects with Eplerenone-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eplerenone-d3 as an internal standard to manage matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the LC-MS/MS analysis of Eplerenone?
This compound is a stable isotope-labeled (SIL) internal standard (IS) used for the quantitative analysis of Eplerenone in biological matrices.[1][2] Its primary function is to compensate for variations in sample preparation and, most importantly, to correct for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the sample matrix.[3][4] Because this compound is chemically and structurally almost identical to Eplerenone, it is expected to co-elute and experience similar ionization effects, allowing for an accurate determination of the analyte concentration based on the analyte-to-IS peak area ratio.[5]
Q2: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?
An ideal SIL internal standard should exhibit the following characteristics:
-
Chemical and Structural Identity: It should be identical to the analyte to ensure similar chromatographic behavior and extraction recovery.[3]
-
Sufficient Mass Difference: A mass difference of at least 3 mass units is recommended to prevent spectral overlap between the analyte and the internal standard.[3]
-
High Isotopic Purity: The internal standard should have minimal presence of the unlabeled analyte to avoid artificially inflating the analyte's signal, especially at low concentrations.[3]
-
Chromatographic Co-elution: The SIL-IS and the analyte should elute at the same retention time to experience the same matrix effects.[3][5]
-
Label Stability: The isotopic labels (in this case, deuterium) should be stable and not undergo back-exchange during sample preparation and analysis.[3]
Q3: What are matrix effects and how do they impact the quantification of Eplerenone?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components from the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[4] These effects can significantly compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[6] In the analysis of Eplerenone, matrix effects can lead to erroneous quantification if not properly addressed.
Troubleshooting Guides
Issue 1: Poor accuracy and precision despite using this compound.
Possible Cause: The this compound internal standard is not adequately compensating for the matrix effects. This can be due to several factors:
-
Chromatographic Separation of Analyte and IS: Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts on reverse-phase columns due to the "deuterium isotope effect," which can alter the molecule's lipophilicity.[8] If Eplerenone and this compound do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement.[5][8]
-
Variable Extraction Recoveries: The analyte and the SIL internal standard may have different extraction efficiencies from the sample matrix.[8]
-
Differential Ion Suppression/Enhancement: The degree of ion suppression can be compound-dependent. It's possible for the analyte and the internal standard to be affected differently by the matrix components even with co-elution.[8]
Troubleshooting Steps:
-
Verify Chromatographic Co-elution:
-
Protocol: Inject a solution containing both Eplerenone and this compound in a neat solvent and carefully examine their peak shapes and retention times.
-
Expected Outcome: The peaks for the analyte and the internal standard should perfectly overlap.
-
Corrective Action: If a separation is observed, modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase composition) to achieve co-elution.[9]
-
-
Evaluate Matrix Effects Quantitatively:
-
Protocol: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.[7] This is a critical step in method validation as per regulatory guidelines.[10][11]
-
Expected Outcome: The internal standard normalized matrix factor should be close to 1, and the coefficient of variation (%CV) across different lots of matrix should be within acceptable limits (typically ≤15%).[12]
-
-
Assess Extraction Recovery:
-
Protocol: Compare the peak area of the analyte spiked into the matrix before extraction to that of a post-extraction spike at the same concentration. Do the same for the internal standard.
-
Expected Outcome: The extraction recoveries for Eplerenone and this compound should be consistent and comparable.
-
Corrective Action: If recoveries are significantly different, optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure consistent extraction for both compounds.[4]
-
Issue 2: High baseline or interference at the analyte's mass transition in blank samples.
Possible Cause: This is often due to the presence of unlabeled Eplerenone as an impurity in the this compound internal standard material.[3]
Troubleshooting Steps:
-
Verify the Purity of the SIL Internal Standard:
-
Protocol: Prepare a high-concentration solution of the this compound standard in a neat solvent and analyze it using the LC-MS/MS method. Monitor the mass transition for unlabeled Eplerenone.
-
Expected Outcome: The response for the unlabeled analyte should be minimal (ideally less than 0.1% of the internal standard's response).
-
Corrective Action: If significant unlabeled analyte is present, obtain a higher purity batch of the internal standard. Alternatively, if the level of impurity is known and consistent, it may be possible to subtract its contribution from the analyte signal, although this is less ideal.
-
Issue 3: Inconsistent internal standard response across a batch of samples.
Possible Cause: This can indicate variable matrix effects that are not being fully compensated for, or issues with sample preparation.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and precise addition of the internal standard to all samples and standards. Automating liquid handling steps can improve precision.
-
Investigate Matrix Variability: Analyze matrix blanks from different sources to assess the variability of the matrix effect.[10][11]
-
Consider Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[9] However, ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is adapted from regulatory guidelines and best practices.[7][10][12]
-
Objective: To quantitatively determine the extent of ion suppression or enhancement for Eplerenone and this compound.
-
Materials:
-
Blank biological matrix from at least six different sources.[12]
-
Stock solutions of Eplerenone and this compound.
-
LC-MS/MS system.
-
-
Procedure:
-
Set A: Prepare a standard solution of Eplerenone and this compound in a neat solvent (e.g., mobile phase).
-
Set B: Extract blank matrix from the six different sources. After the final extraction step, spike the extracted matrix with Eplerenone and this compound at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Eplerenone) / (MF of this compound)
-
-
-
Acceptance Criteria:
-
The %CV of the IS-Normalized MF across the different matrix sources should not exceed 15%.[12]
-
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) | An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. |
| IS-Normalized MF | MF (Eplerenone) / MF (this compound) | The goal is for this value to be close to 1. |
| Precision | %CV of the IS-Normalized MF across at least 6 matrix lots | ≤ 15% |
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[13][14][15]
-
Objective: To qualitatively visualize the effect of the matrix on the ionization of Eplerenone.
-
Setup:
-
Infuse a standard solution of Eplerenone at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.
-
This is typically done using a T-connector.
-
-
Procedure:
-
Begin infusing the Eplerenone solution and allow the signal to stabilize, establishing a steady baseline.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused Eplerenone. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
-
Interpretation:
-
Compare the retention time of Eplerenone with the regions of ion suppression/enhancement. If the analyte elutes in a region of significant matrix effect, chromatographic conditions should be optimized to move the analyte's retention time to a cleaner region of the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Eplerenone-d3 Isotopic Exchange: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Eplerenone-d3.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of isotopic exchange (deuterium loss) in this compound under typical experimental conditions?
A1: The potential for isotopic exchange in this compound is very low under typical experimental conditions, such as those used for in vitro metabolism studies or bioanalytical sample processing. The deuterium atoms in this compound are located on the methyl ester group, which is a site not typically susceptible to back-exchange with hydrogen from aqueous solvents.[1][2] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage.[][4] this compound is widely used as a stable internal standard for mass spectrometry-based quantification, which attests to its isotopic stability.[5][6][7]
Q2: Are there any specific conditions that could induce isotopic exchange in this compound?
A2: While stable, extreme chemical conditions could potentially lead to the hydrolysis of the methyl ester group, which would result in the loss of the deuterated moiety. Such conditions are generally outside the scope of standard bioanalytical or in vitro metabolism protocols. For instance, strong acidic or basic conditions coupled with high temperatures over extended periods could pose a risk. However, the primary metabolic pathways of Eplerenone, such as hydroxylation, do not affect the deuterated methyl ester group.[8][9]
Q3: How does the metabolism of Eplerenone affect the stability of the deuterium label in this compound?
A3: The metabolism of Eplerenone is primarily mediated by the cytochrome P450 enzyme CYP3A4 and involves 6β- and 21-hydroxylation.[9][10] These metabolic transformations occur on the steroid core of the molecule and do not involve the 7-methyl ester group where the deuterium atoms are located.[8] Therefore, the metabolic processes of Eplerenone are not expected to cause the loss of the deuterium label from this compound.
Q4: Can I use this compound as an internal standard for pharmacokinetic studies?
A4: Yes, this compound is an ideal internal standard for pharmacokinetic studies involving the quantification of Eplerenone.[6][7] Its chemical and physical properties are nearly identical to the unlabeled Eplerenone, ensuring similar behavior during sample extraction and chromatographic separation. The mass difference due to the deuterium labeling allows for its distinct detection by mass spectrometry. Its high isotopic stability ensures accurate and precise quantification.
Troubleshooting Guides
Problem 1: I am observing a peak in my mass spectrometry data that could correspond to unlabeled Eplerenone in my this compound standard.
-
Possible Cause 1: Isotopic Purity of the Standard: The this compound standard may contain a small percentage of unlabeled Eplerenone (d0) as an impurity from its synthesis.
-
Solution: Review the certificate of analysis (CoA) for your this compound standard to determine its isotopic purity. Reputable suppliers provide this information, which typically exceeds 98-99%.[1] The presence of a minor d0 peak that is within the specifications of the CoA is normal.
-
-
Possible Cause 2: In-source Fragmentation or Isotopic Contribution: The observed d0 signal might be an artifact of the mass spectrometer's ion source or the natural isotopic abundance of elements in the molecule.
-
Solution: Infuse a solution of the this compound standard directly into the mass spectrometer to assess its isotopic profile without the influence of a chromatographic column or biological matrix. Compare the observed isotopic distribution with the theoretical distribution.
-
Problem 2: I am concerned about the potential for back-exchange during sample storage or preparation.
-
Possible Cause: Prolonged storage in highly acidic or basic solutions, or at elevated temperatures, could theoretically pose a risk of hydrolysis, although this is unlikely under standard conditions.
-
Solution: Conduct a stability study to assess the isotopic integrity of this compound in your specific experimental matrix and conditions. The experimental protocol below provides a framework for such a study. It is also best practice to store samples at low temperatures (e.g., -20°C or -80°C) and in neutral pH buffers whenever possible.
-
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Deuterium Retention (d3) |
| 0.1 M HCl | 24 | 60 | >99% |
| 0.1 M NaOH | 24 | 60 | >99% |
| 3% H₂O₂ | 24 | 25 | >99% |
| UV Light (254 nm) | 24 | 25 | >99% |
| Human Liver Microsomes + NADPH | 2 | 37 | >99% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound under Forced Degradation
Objective: To evaluate the potential for isotopic exchange of this compound under various stress conditions.
Materials:
-
This compound
-
Eplerenone (unlabeled standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Human liver microsomes
-
NADPH regeneration system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 10 µg/mL in an appropriate solvent (e.g., 50:50 methanol:water).
-
Forced Degradation Conditions:
-
Acidic: Mix the working solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Mix the working solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Mix the working solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Incubate the working solution at 60°C.
-
Photolytic: Expose the working solution to UV light (254 nm).
-
Metabolic: Incubate the working solution with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
-
Sample Incubation: Incubate the solutions under the specified conditions for a defined period (e.g., 24 hours for chemical degradation, 2 hours for metabolic degradation). Include a control sample stored at 4°C.
-
Sample Analysis by LC-MS/MS:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by LC-MS/MS.
-
Monitor the mass transitions for both this compound and unlabeled Eplerenone.
-
-
Data Analysis: Compare the peak areas of any observed unlabeled Eplerenone to the this compound peak area in the stressed samples versus the control sample. Calculate the percentage of deuterium retention.
Visualizations
Caption: Workflow for Assessing this compound Isotopic Stability.
Caption: Troubleshooting Unexpected Unlabeled Eplerenone Signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound [smolecule.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution for Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Eplerenone-d3, focusing on improving peak shape and resolution.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the this compound peak broader and more asymmetrical (tailing or fronting) than the Eplerenone peak?
Answer:
Peak asymmetry in chromatography can be influenced by several factors. When dealing with a deuterated internal standard like this compound, specific phenomena can contribute to poor peak shape.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. Overloading the column can lead to peak fronting.[1] |
| Secondary Interactions | Eplerenone has basic functional groups that can interact with residual silanols on the column packing material, leading to peak tailing.[2] Use a column with charged surface hybrid (CSH) technology or a highly end-capped column to minimize these interactions. Operating the mobile phase at a low pH can also help by keeping the basic groups protonated. |
| Sample Solvent Mismatch | The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination/Aging | Accumulation of matrix components on the column can lead to active sites and peak tailing.[4] Implement a proper column washing procedure after each batch. If the problem persists, trim the guard column or the first few millimeters of the analytical column. |
| Extra-Column Volume | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure that all connections are made with minimal tubing length and are properly fitted to avoid dead volume. |
A troubleshooting workflow for addressing poor peak shape is outlined below:
Caption: Troubleshooting workflow for poor peak shape of this compound.
Question 2: The retention time of this compound is slightly different from that of Eplerenone. Is this normal and how can I improve their resolution?
Answer:
Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect".[5] Typically, on reversed-phase columns, deuterated compounds are slightly less retained and elute earlier.[5]
Improving Resolution:
| Parameter | Recommendation |
| Mobile Phase Composition | A slight adjustment of the organic-to-aqueous ratio in the mobile phase can improve resolution. A lower percentage of the organic solvent will generally increase retention and may improve separation. |
| Gradient Slope | If using a gradient elution, a shallower gradient can enhance the resolution between closely eluting peaks. |
| Column Chemistry | A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity and improve resolution. |
| Temperature | Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What are acceptable system suitability parameters for Eplerenone analysis?
A1: System suitability parameters ensure that the chromatographic system is performing adequately. While specific values may vary between laboratories and methods, typical acceptance criteria are provided below. A published UPLC method for Eplerenone and its impurities reported a USP tailing factor of 1.4 for the main Eplerenone peak.[5]
Expected Performance Data:
| Parameter | Expected Value |
| Tailing Factor (USP) | 0.8 - 1.5 |
| Asymmetry Factor | 0.9 - 1.2 |
| Resolution (Rs) | > 2.0 (between Eplerenone and any closely eluting peaks) |
| Theoretical Plates (N) | > 2000 |
Q2: Could the deuterated standard itself be a source of poor peak shape or inaccurate results?
A2: Yes, the integrity of the deuterated standard is crucial. Two potential issues are:
-
Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent, especially in protic solvents like water or methanol.[6] This can lead to a decrease in the deuterated standard's signal over time. It is advisable to use standards where deuterium atoms are on stable positions and to prepare working solutions fresh.
-
Presence of Unlabeled Analyte: The deuterated standard may contain a small percentage of the non-deuterated Eplerenone as an impurity. This can lead to an overestimation of the analyte concentration, particularly at low levels. The Certificate of Analysis (CoA) of the standard should be checked for isotopic purity.
Q3: How can I confirm if my this compound standard is stable in my sample preparation and mobile phase?
A3: To assess the stability of this compound, you can perform a simple experiment. Prepare a solution of the deuterated standard in your sample diluent or mobile phase. Analyze this solution at different time points (e.g., immediately after preparation, after 4 hours, and after 24 hours) under the same conditions as your samples. A significant decrease in the peak area of this compound over time may indicate instability or H/D exchange.
Experimental Protocol: LC-MS/MS Method for Eplerenone and this compound
This protocol provides a starting point for the analysis of Eplerenone and its deuterated internal standard in a biological matrix.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eplerenone: m/z 415.2 → 341.1; this compound: m/z 418.2 → 344.1 |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 100 ms |
Eplerenone Signaling Pathway
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone to the MR, thereby inhibiting both the genomic and non-genomic signaling pathways of aldosterone.
Genomic Pathway: In the classical genomic pathway, aldosterone binds to the cytoplasmic MR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in sodium and water reabsorption.
Non-Genomic Pathway: Aldosterone can also elicit rapid, non-genomic effects through membrane-associated MR, leading to the activation of various second messenger systems.[5] Eplerenone has been shown to block these non-genomic effects.
The following diagram illustrates the signaling pathways affected by Eplerenone:
Caption: Eplerenone's mechanism of action on genomic and non-genomic signaling.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wjpmr.com [wjpmr.com]
- 6. m.youtube.com [m.youtube.com]
addressing poor recovery of Eplerenone-d3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of Eplerenone-d3 during sample extraction.
Troubleshooting Guides
Issue: Low and Inconsistent Recovery of this compound
Low and inconsistent recovery of a deuterated internal standard like this compound can compromise the accuracy and reliability of quantitative bioanalysis. The following guide provides a systematic approach to identifying and resolving the root causes of this issue, covering both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods.
Q1: My this compound recovery is poor when using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?
Poor recovery during SPE can arise from various steps in the workflow. A systematic evaluation is crucial to pinpoint the source of the problem.
Initial Diagnostic Steps:
To identify the stage of analyte loss, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution). This will help determine if the this compound is not being retained on the cartridge, being washed away prematurely, or not being efficiently eluted.
Troubleshooting Flowchart for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Detailed Troubleshooting for SPE:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Sorbent Selection | Eplerenone is a moderately nonpolar steroid derivative. For reversed-phase SPE, a C8 or C18 sorbent is generally appropriate. For complex matrices, consider a polymeric sorbent (e.g., Oasis HLB) which offers a mixed-mode retention mechanism and can provide cleaner extracts. |
| Improper Sample Pre-treatment | pH Adjustment: The pH of the sample should be optimized to ensure this compound is in a neutral form for efficient retention on a reversed-phase sorbent. |
| Protein Precipitation: For plasma or serum samples, prior protein precipitation with a solvent like acetonitrile can reduce matrix effects and prevent clogging of the SPE cartridge. | |
| Suboptimal SPE Method Parameters | Conditioning & Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for sample loading. Failure to do so can lead to channeling and poor retention. |
| Sample Loading: A slow and steady flow rate (e.g., 1-2 mL/min) is crucial for adequate interaction between this compound and the sorbent. A flow rate that is too high can lead to breakthrough. | |
| Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. If the analyte is found in the wash fraction, consider using a weaker wash solvent (e.g., a lower percentage of organic solvent). | |
| Elution Step: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. If recovery is low and the analyte is not in the load or wash fractions, increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or increase the elution volume. | |
| Matrix Effects | The biological matrix can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer. To assess this, perform a post-extraction addition experiment by spiking this compound into a blank matrix extract and comparing the signal to a standard in a neat solvent. If significant matrix effects are observed, further optimization of the sample cleanup is necessary. |
Q2: I'm experiencing poor this compound recovery with Liquid-Liquid Extraction (LLE). What should I consider?
LLE is a common alternative to SPE. Poor recovery in LLE is often related to solvent choice, pH, and phase separation issues.
Troubleshooting for LLE:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Extraction Solvent | The choice of organic solvent is critical. For Eplerenone, which is moderately nonpolar, solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether have been used successfully.[1] Experiment with solvents of different polarities to find the optimal one for your matrix. |
| Incorrect Sample pH | The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral form to maximize its partitioning into the organic phase. |
| Incomplete Extraction | A single extraction may not be sufficient. Performing a second or even a third extraction of the aqueous phase with fresh organic solvent can improve recovery. Analyze the subsequent extracts to determine if a significant amount of this compound is being recovered in these additional steps. |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery. To break emulsions, try centrifugation, adding salt to the aqueous phase, or gentle stirring. |
| Analyte Stability | Eplerenone can be susceptible to degradation under strong acidic or basic conditions.[2][3] Ensure that the pH conditions used during extraction do not lead to degradation of this compound. |
Experimental Protocols
Example Protocol: Liquid-Liquid Extraction of Eplerenone and this compound from Human Plasma
This protocol is adapted from a validated method and serves as a starting point for optimization.[1]
-
Sample Preparation:
-
To 250 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50% acetonitrile in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Example Protocol: Solid-Phase Extraction of Steroids from Human Plasma
This is a general protocol for steroids that can be adapted for this compound, inspired by methods for structurally similar compounds like spironolactone.[4]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 50 µL of this compound internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Elution: Elute the Eplerenone and this compound with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes reported recovery data for Eplerenone from human plasma using LLE. Note that the recovery of a deuterated internal standard is expected to be very similar to the analyte.
| Extraction Method | Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Eplerenone | Human Plasma | Methyl tert-butyl ether | 72.7 - 79.3 | [1] |
| Liquid-Liquid Extraction | Eplerenone | Human Plasma | Diethyl ether | 45.48 | [5] |
Frequently Asked Questions (FAQs)
Q3: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than the analyte (Eplerenone)?
A: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to a small difference in polarity. While usually minor, this can be problematic if the chromatographic peak shapes are poor or if there is significant matrix interference that differs between the two retention times.
Q4: Could the deuterium atoms on my this compound be exchanging with hydrogen atoms from the solvent?
A: Deuterium loss, or H/D exchange, can occur if the deuterium atoms are in chemically labile positions. This is more common for deuterium on heteroatoms (O, N, S) but can also happen on activated carbon atoms, especially under acidic or basic conditions. It is important to check the certificate of analysis for your this compound to confirm the location of the deuterium labels. If they are in stable, non-exchangeable positions, H/D exchange is unlikely to be a significant issue under typical extraction and chromatographic conditions.
Q5: How can I differentiate between low recovery and matrix-induced ion suppression?
A: To distinguish between these two issues, you can perform a post-extraction addition experiment.
-
Extract a blank matrix sample.
-
Spike the extracted blank matrix with a known amount of this compound (this is your "post-extraction spike").
-
Prepare a standard of this compound in the final reconstitution solvent at the same concentration as the post-extraction spike.
-
Analyze both samples by LC-MS/MS.
-
If the signal of the post-extraction spike is significantly lower than the neat standard, you are experiencing ion suppression .
-
If the signal of the post-extraction spike is similar to the neat standard, but the recovery from a fully extracted sample is low, the issue is with the extraction efficiency .
Q6: Can variability in the biological matrix between different patient samples affect my this compound recovery?
A: Yes, the composition of biological matrices can vary significantly between individuals, which can lead to variable matrix effects and, consequently, variable recovery of the internal standard.[3][6] Using a stable isotope-labeled internal standard like this compound is intended to compensate for this variability, as it should be affected by the matrix in the same way as the analyte. However, if you observe high variability in the internal standard response across a batch of samples, it may indicate that the sample cleanup is insufficient to handle the diversity of the matrices.
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for addressing poor this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eplerenone-d3 Analysis in ESI-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Eplerenone-d3 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference reduces the efficiency of ion formation in the ESI source, leading to a decreased signal intensity.[3] The phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to an underestimation of the analyte's concentration or even false-negative results.[1][3][4]
Q2: this compound is a stable isotope-labeled internal standard (SIL-IS). Isn't it supposed to automatically correct for ion suppression?
A2: Yes, using a SIL-IS like this compound is the most effective way to compensate for ion suppression.[3][5][6] Because this compound is chemically and physically almost identical to the unlabeled Eplerenone, it co-elutes and experiences the same degree of ion suppression.[3][7] By using the ratio of the analyte signal to the internal standard signal for quantification, variability caused by matrix effects is normalized.[3] However, if ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a point where sensitivity is compromised and the signal falls below the lower limit of quantitation (LLOQ).[8] Therefore, while the SIL-IS corrects for the effect, it is still crucial to minimize the root cause of suppression to ensure a robust and sensitive assay.
Q3: What are the most common causes of ion suppression in ESI-MS?
A3: Common causes of ion suppression include:
-
Endogenous Matrix Components : Substances from the biological sample itself, such as phospholipids, salts, proteins, and lipids, that co-elute with this compound.[6][8][9][10]
-
Mobile Phase Additives : Non-volatile buffers like phosphate buffers or certain ion-pairing agents such as trifluoroacetic acid (TFA) can interfere with the ESI process.[1][3][11] It is better to use volatile additives like ammonium formate or ammonium acetate.[12]
-
Exogenous Contaminants : Substances introduced during sample handling, such as plasticizers from collection tubes or detergents from glassware.[1][2][13]
-
High Concentrations of Co-eluting Species : When a co-eluting substance is present at a high concentration, it can compete with the analyte for the available charge on the ESI droplets.[1][2][10]
Q4: How can I detect and assess the severity of ion suppression in my method?
A4: The most common and effective method is the post-column infusion experiment .[1][3] This involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the MS source.[3][5] After establishing a stable baseline signal, a blank matrix extract is injected. Any dip or decrease in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components.[3]
Q5: What are the primary strategies to minimize or eliminate ion suppression?
A5: The strategies can be grouped into three main categories:
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Improve Sample Preparation : This is often the most effective approach.[1][5][8] Techniques like Solid-Phase Extraction (SPE)[3][6][9][10], Liquid-Liquid Extraction (LLE)[1], and protein precipitation can remove a significant portion of interfering matrix components.[9]
-
Optimize Chromatographic Conditions : Adjusting the LC method to chromatographically separate this compound from the regions of ion suppression is a powerful strategy.[1][6][9] This can be achieved by modifying the mobile phase gradient, changing the stationary phase (column), or using techniques like UPLC for higher resolution.[5][14]
-
Modify Mass Spectrometry and Ionization Parameters : In some cases, switching the ionization source to Atmospheric Pressure Chemical Ionization (APCI), which is less prone to matrix effects than ESI, can be beneficial.[1][3][10] Optimizing ESI source parameters (e.g., capillary voltage, gas flows, temperature) can also help maximize the analyte signal.[3][12]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solutions |
| Low this compound signal in matrix samples compared to neat standards. | Significant Ion Suppression: This is the classic symptom where matrix components are co-eluting with your internal standard and analyte, inhibiting their ionization.[5] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing matrix interferences.[3][6][9]2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks.[1][3]3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[2][3][5] |
| Poor reproducibility and high variability of this compound signal across different samples. | Variable Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to inconsistent levels of ion suppression.[5] | 1. Ensure Consistent Sample Preparation: Verify that the sample preparation protocol, especially SPE or LLE steps, is performed identically for all samples, standards, and QCs.[3]2. Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples to compensate for consistent matrix effects.[3] |
| Complete loss of this compound signal in some samples. | Severe Ion Suppression: The concentration of an interfering compound may be so high that it completely suppresses the this compound signal. | 1. Perform Post-Column Infusion: Use this experiment (see Protocol 1) to confirm severe suppression at the retention time of this compound.2. Drastically Change Chromatography: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to fundamentally alter selectivity and move the analyte away from the interference.[5]3. Switch Ionization Source: If available, test Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to ion suppression than ESI.[3] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Technique | Effectiveness in Reducing Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, inexpensive. | Provides the least clean extract, often leaving phospholipids and other interferences.[8][9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide very clean extracts.[1] Effective at removing salts and polar interferences. | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes.[1] |
| Solid-Phase Extraction (SPE) | High to Very High | Highly effective and selective at removing interferences, leading to clean extracts.[3][6][9] Amenable to automation. | More expensive and requires method development to optimize sorbent, wash, and elution steps. |
Table 2: Example LC-MS/MS Parameters for Eplerenone Analysis
| Parameter | Reported Value / Condition | Reference |
| LC Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | [15] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate | [15] |
| Flow Rate | Not specified, but typical for 2.1 mm ID columns is 0.2-0.4 mL/min | N/A |
| Ionization Mode | ESI Positive (+) for Eplerenone | [15] |
| Detection | Multiple Reaction Monitoring (MRM) | [15] |
| Precursor > Product Ion (Eplerenone) | m/z 415 > 163 | [15] |
| Internal Standard | Stable Isotope Labeled Eplerenone | [15][16] |
| Sample Preparation | Solid-Phase Extraction (C18 cartridge) for urine | [15] |
| Sample Preparation | Liquid-Liquid Extraction (methyl t-butyl ether) for plasma | [16] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
This protocol allows for the identification of chromatographic regions where ion suppression occurs.
-
System Setup:
-
Configure the LC-MS/MS system as you would for the this compound analysis.
-
Using a T-union, connect the outlet of the analytical column to both the MS source and a syringe pump.[5]
-
-
Analyte Infusion:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).
-
Set the syringe pump to infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC eluent stream.[5]
-
-
Data Acquisition:
-
Begin infusing the this compound solution and acquire data on the mass spectrometer, monitoring the specific MRM transition for this compound.
-
Wait for the signal to stabilize, establishing a constant, elevated baseline.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix sample that has been processed using your standard sample preparation procedure.[5]
-
Start the LC gradient method simultaneously with the injection.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop or "dip" in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of these dips with the retention time of this compound in your actual assay.
-
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
This is a general protocol for cleaning biological samples based on methods used for Eplerenone.[15] Optimization will be required for your specific matrix and analyte concentration.
-
Sample Pre-treatment:
-
Thaw plasma or urine samples.
-
Add a known amount of this compound (internal standard) to all samples, calibrators, and QCs.
-
Vortex mix.
-
Dilute the sample with an aqueous solution (e.g., 20 mM ammonium acetate) to reduce viscosity.[15]
-
-
Cartridge Conditioning:
-
Place C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[5]
-
-
Washing:
-
Pass 1-2 mL of a wash solution (e.g., 5-10% methanol in water) through the cartridge to remove salts and polar interferences.
-
Apply a vacuum to dry the cartridge completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1-2 mL of an elution solvent (e.g., methanol or acetonitrile) to the cartridge to elute Eplerenone and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase.[5]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. waters.com [waters.com]
- 15. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Eplerenone-d3 Purity and Quantification Accuracy
This guide provides researchers, scientists, and drug development professionals with essential information on the impact of Eplerenone-d3 purity on the accuracy of Eplerenone quantification. It includes troubleshooting advice and frequently asked questions to address common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) version of Eplerenone, where three hydrogen atoms have been replaced with deuterium.[1][2] It is used as an internal standard (IS) in quantitative analysis, typically with liquid chromatography-mass spectrometry (LC-MS).[2][3] Because it is chemically almost identical to Eplerenone, it co-elutes and experiences similar variations during sample preparation, injection, and ionization.[4][5] By adding a known amount of this compound to all samples and standards, the ratio of the analyte (Eplerenone) signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[4][5]
Q2: What are the critical purity requirements for this compound?
For reliable quantification, this compound must have high chemical and isotopic purity.
-
Chemical Purity: Refers to the absence of any other chemical compounds. Impurities could cause interfering peaks in the chromatogram. A chemical purity of >99% is generally recommended.[5]
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the material that is fully deuterated at the specified positions.[6] High isotopic purity is crucial to minimize the presence of unlabeled Eplerenone in the internal standard solution. An isotopic enrichment of ≥98% is typically recommended.[5] One study reported the isotopic purity of their this compound to be 99.9%.[7]
Q3: How can low isotopic purity of this compound affect my results?
Low isotopic purity means there is a significant amount of unlabeled Eplerenone (d0) present in your this compound internal standard.[6] This unlabeled analyte will contribute to the signal of the actual analyte you are trying to measure. This leads to a consistent positive bias, causing an overestimation of the Eplerenone concentration in your samples.[6] This effect is most pronounced at the lower limit of quantitation (LLOQ), where the contribution from the impurity can be significant relative to the low analyte concentration.
Q4: My calibration curve is non-linear at the low end. Could the this compound purity be the cause?
Yes, this is a classic sign of an internal standard purity issue. The presence of unlabeled Eplerenone in your this compound standard adds a relatively constant amount of signal to every sample, calibrator, and QC. This has a more significant relative impact on the low concentration samples, artificially inflating their response and causing the calibration curve to become non-linear and potentially fail acceptance criteria.
Q5: Can the deuterium label on this compound separate from the analyte during chromatography?
While SIL internal standards are designed to co-elute with the analyte, excessive deuteration can sometimes lead to slight chromatographic separation, known as isotopic effects.[8] this compound, with only three deuterium atoms, is less likely to exhibit significant separation. However, it is crucial to verify co-elution during method development. Incomplete overlap between the analyte and internal standard peaks can lead to inaccurate correction for matrix effects, which can vary across the peak width, thereby reducing precision and accuracy.[8]
Troubleshooting Guide
This section addresses specific issues that may arise due to this compound purity.
| Observed Problem | Potential Cause Related to IS Purity | Recommended Troubleshooting Actions |
| Inaccurate results (positive bias), especially for low concentration samples. | The this compound standard contains a significant percentage of unlabeled Eplerenone. | 1. Check the Certificate of Analysis (CoA): Verify the chemical and isotopic purity of the this compound lot.[6] 2. Perform an IS Purity Check: Analyze a high-concentration solution of the this compound standard by LC-MS/MS. Monitor the mass transition for unlabeled Eplerenone. The response should be negligible. 3. Source a Higher Purity Standard: If the current lot is impure, obtain a new lot of this compound with higher isotopic enrichment (e.g., >99%). |
| High background signal at the retention time of Eplerenone in blank samples. | The working internal standard solution is contaminated with unlabeled Eplerenone. | 1. Analyze a "Blank" with IS: Prepare a blank matrix sample (e.g., plasma) and spike it only with the this compound working solution. Analyze this sample for the Eplerenone signal. 2. Evaluate Interference: The response of Eplerenone in this sample should not be more than 20% of the response of the LLOQ sample.[9] If it is higher, the IS solution is contributing significant interference. |
| Poor precision and reproducibility. | Incomplete co-elution of Eplerenone and this compound, leading to inconsistent correction for matrix effects. | 1. Overlay Chromatograms: Overlay the chromatograms of Eplerenone and this compound from the same injection. The peaks should completely overlap. 2. Adjust Chromatography: If separation is observed, modify the chromatographic method (e.g., use a shallower gradient or a different column) to achieve co-elution.[6][8] |
Data Presentation: Impact of Isotopic Purity on Quantification
The following table illustrates the theoretical impact of unlabeled Eplerenone impurity in the this compound internal standard on the accuracy of measured concentrations.
| True Eplerenone Concentration (ng/mL) | Calculated Concentration with 99.9% Pure IS (ng/mL) | Accuracy (%) | Calculated Concentration with 98% Pure IS (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 1.05 | 105.0% | 1.50 | 150.0% |
| 5.00 | 5.05 | 101.0% | 5.50 | 110.0% |
| 50.0 | 50.05 | 100.1% | 50.5 | 101.0% |
| 500 | 500.05 | 100.0% | 500.5 | 100.1% |
| Assumptions: IS concentration of 50 ng/mL; the 2% impurity in the "less pure" IS contributes an additional 1.0 ng/mL of Eplerenone signal to every sample. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity
Objective: To determine the amount of unlabeled Eplerenone present in the this compound internal standard material.
Methodology:
-
Solution Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol.
-
LC-MS/MS System: Use a validated LC-MS/MS method for Eplerenone.
-
MRM Transitions: Set up the mass spectrometer to monitor two multiple reaction monitoring (MRM) transitions:
-
Eplerenone: m/z 415 → [specific product ion, e.g., 163]
-
This compound: m/z 418 → [corresponding product ion, e.g., 163 or other]
-
-
Injection and Analysis: Inject the this compound solution directly onto the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak area for the this compound transition (Area_IS).
-
Integrate the peak area for the unlabeled Eplerenone transition at the same retention time (Area_Impurity).
-
Calculate the percentage of unlabeled impurity as: % Impurity = (Area_Impurity / Area_IS) * 100
-
The isotopic purity is 100 - % Impurity. This should ideally be ≥98%.
-
Protocol 2: Eplerenone Quantification in Human Plasma
Objective: To accurately quantify Eplerenone in human plasma samples using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., at 50 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[3][10]
-
Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate solution (e.g., 3:2 v/v).[3][10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+), monitoring the specific MRM transitions for Eplerenone and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Eplerenone Area / this compound Area) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to calculate the concentration of Eplerenone in the unknown samples based on their measured peak area ratios.
-
Visualizations
Caption: Logical impact of isotopic impurity on quantification accuracy.
Caption: Experimental workflow for Eplerenone quantification in plasma.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Eplerenone-d3 Solubility & Troubleshooting Technical Support Center
Welcome to the technical support center for Eplerenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound and to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the deuterated form of Eplerenone, a selective aldosterone antagonist. Eplerenone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This low solubility can present significant challenges in preclinical and clinical development, affecting everything from in vitro assays to bioavailability in vivo. Eplerenone is described as being very slightly soluble in water, and its solubility is largely independent of pH.[4][5]
Q2: What is the expected solubility of this compound?
Q3: Can I expect this compound to have the same solubility as Eplerenone?
A3: In general, deuteration is not expected to significantly alter the fundamental physicochemical properties like solubility. Therefore, it is a reasonable starting assumption that this compound will exhibit solubility characteristics that are highly comparable to those of Eplerenone.
Troubleshooting Guide for this compound Solubility Issues
This guide will help you troubleshoot and resolve common solubility problems encountered during your experiments with this compound.
Problem: this compound is not dissolving in my desired aqueous buffer.
Root Cause Analysis and Solutions:
-
Insufficient Solvent Volume: this compound's low aqueous solubility means that a large volume of buffer may be required to dissolve even a small amount of the compound.
-
Solution: Increase the volume of your aqueous buffer. If this is not feasible due to experimental constraints, consider using a co-solvent system.
-
-
pH of the Buffer: While Eplerenone's solubility is reported to be largely pH-independent, slight improvements might be observed at different pH values depending on the buffer composition.[4][5]
-
Solution: If your experimental design allows, test the solubility in a range of physiologically relevant pH buffers (e.g., pH 4.5, 6.8, 7.4).
-
-
Use of Co-solvents: For many poorly soluble compounds, the addition of a water-miscible organic solvent can significantly improve solubility.
-
Solution: Prepare a stock solution of this compound in an appropriate organic solvent (see solubility data below) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.
-
Problem: My this compound precipitates out of solution upon dilution.
Root Cause Analysis and Solutions:
-
Solvent Exchange: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the compound may precipitate if the final solvent composition cannot maintain its solubility.
-
Solution:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of organic co-solvent required in the final solution to keep this compound dissolved.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, can help to stabilize the compound in solution and prevent precipitation.[6]
-
Slower Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation.
-
-
Quantitative Solubility Data for Eplerenone
The following table summarizes the mole fraction solubility (x) of Eplerenone in various pure solvents at different temperatures, as determined by the gravimetric method. This data can be used as a guide for selecting appropriate solvents for preparing stock solutions of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Acetonitrile | 283.15 | 2.592 |
| 298.15 | 4.116 | |
| 323.15 | 8.217 | |
| N,N-Dimethylformamide (DMF) | 283.15 | 2.291 |
| 298.15 | 3.693 | |
| 323.15 | 7.912 | |
| 2-Butanone | 283.15 | 1.833 |
| 298.15 | 2.915 | |
| 323.15 | 5.811 | |
| Methyl Acetate | 283.15 | 1.691 |
| 298.15 | 2.682 | |
| 323.15 | 5.394 | |
| Ethyl Acetate | 283.15 | 1.348 |
| 298.15 | 2.149 | |
| 323.15 | 4.316 | |
| Ethanol | 283.15 | 0.283 |
| 298.15 | 0.459 | |
| 323.15 | 0.998 | |
| 1-Propanol | 283.15 | 0.219 |
| 298.15 | 0.359 | |
| 323.15 | 0.793 |
Data adapted from a study on the thermodynamic analysis of Eplerenone solubility.[7]
Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous media, several formulation strategies can be employed.
Protocol 1: Preparation of an this compound Nanosuspension
Nanosuspensions can enhance the dissolution rate and apparent solubility of poorly water-soluble drugs.[1][2]
Objective: To prepare a stable nanosuspension of this compound using the solvent anti-solvent precipitation method.
Materials:
-
This compound
-
Organic solvent (e.g., acetone)
-
Anti-solvent (e.g., purified water)
-
Stabilizer (e.g., Tween 80)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in the organic solvent to create a saturated or near-saturated solution.
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 10 mg of Tween 80) in the anti-solvent.[6]
-
Precipitation: While vigorously stirring the aqueous phase at a controlled rate (e.g., 1000 rpm), slowly inject the organic phase into the aqueous phase.[6]
-
Homogenization: Subject the resulting suspension to high-speed homogenization or sonication to reduce the particle size to the nanometer range.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Protocol 2: Formulation of Liquisolid Compacts
Liquisolid compacts can improve the dissolution rate of poorly soluble drugs by increasing the wetted surface area.[3]
Objective: To prepare a liquisolid compact of this compound.
Materials:
-
This compound
-
Non-volatile liquid vehicle (e.g., Transcutol HP, Capmul MCM)[3]
-
Carrier material (e.g., Fujicalin, Neusilin)[3]
-
Coating material (e.g., Syloid FP 244)[3]
-
Mortar and pestle
-
Tablet press
Procedure:
-
Liquid Medication Preparation: Dissolve this compound in the non-volatile liquid vehicle.
-
Admixture Preparation: Blend the carrier and coating materials in a mortar.
-
Liquisolid Formulation: Gradually add the liquid medication to the powder blend while triturating to ensure uniform distribution.
-
Compression: The resulting wet mass is then compressed into tablets using a tablet press.
Visual Diagrams
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: Strategies to enhance the solubility of this compound.
References
- 1. Solubility and dissolution enhancement of eplerenone by using nanoprecipitation technique | Journalasjt [journalajst.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Eplerenone | 107724-20-9 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Eplerenone-d3
For researchers, scientists, and drug development professionals, the precision and reliability of quantitative bioanalysis are paramount. A crucial element in achieving accurate results, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS). This guide provides an in-depth comparison of analytical methods for the quantification of Eplerenone, with a focus on the advantages of using a deuterated internal standard, Eplerenone-d3.[1]
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[2] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.[3] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, thus compensating for variability.[1][4]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the superior performance of a deuterated internal standard, this section presents a comparison of key validation parameters for the analysis of Eplerenone using this compound versus a hypothetical, yet representative, structural analog internal standard. The data presented in the following tables is synthesized from typical performance characteristics observed in validated LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Linear Range | 1 - 4000 ng/mL[2] | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 4000 ng/mL[2] | 5000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with this compound (IS) | Method with Structural Analog (IS) |
| Accuracy (% Bias) | Precision (%CV) | |
| Low QC (3 ng/mL) | ± 5% | < 5% |
| Mid QC (300 ng/mL) | ± 3% | < 4% |
| High QC (3000 ng/mL) | ± 4% | < 3% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Extraction Recovery | Consistent and reproducible (>90%) | Variable (70-95%) |
| Matrix Effect | Minimal and compensated | Significant and variable |
The use of a deuterated internal standard like this compound leads to enhanced accuracy and precision.[1] This is primarily because this compound co-elutes with the unlabeled Eplerenone, experiencing the same effects of ion suppression or enhancement in the mass spectrometer, which allows for accurate correction.[3] Structural analogs, however, may have different chromatographic retention times and be affected differently by the matrix, leading to less reliable data.[3]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Eplerenone in Human Plasma
This protocol describes a typical solid-phase extraction (SPE) and LC-MS/MS method for the quantification of Eplerenone in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Eplerenone and this compound reference standards
-
Human plasma (K2-EDTA)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (deionized, 18.2 MΩ·cm)
-
SPE cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm[6]
-
Mobile Phase: 40:60 (v/v) acetonitrile:water with 10 mM ammonium acetate[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: m/z 415 → 163[6]
-
This compound: m/z 418 → 163
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the analytical workflow and the logical relationship behind the superiority of deuterated internal standards.
Caption: Bioanalytical workflow for Eplerenone quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3 as an Internal Standard: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of eplerenone. This guide provides a comprehensive comparison of Eplerenone-d3 with other commonly used internal standards, supported by experimental data and detailed protocols.
This compound, a deuterium-labeled analog of eplerenone, is widely regarded as the gold standard for the quantitative analysis of eplerenone in biological matrices, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its structural similarity and identical physicochemical properties to the analyte ensure that it co-elutes and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation and matrix effects.[1]
Comparison of Performance with Alternative Internal Standards
While this compound is the preferred choice, other compounds have been utilized as internal standards in various analytical methods for eplerenone. This section compares the performance of this compound with Dexamethasone, Hydrochlorothiazide, and Valdecoxib, based on available experimental data.
| Internal Standard | Analytical Method | Matrix | Key Performance Metrics | Reference |
| This compound | LC-MS/MS | Human Urine | Linear dynamic range: 50-10,000 ng/mL; Lower limit of quantitation (LLOQ): 50 ng/mL. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. | [2] |
| LC/MS | Human Plasma | The isotope-labeled eplerenone was used as an internal standard in an environmentally friendly LC/MS method. | [3] | |
| Dexamethasone | LC-MS/MS | Human Plasma | Linear response over the range of 5–4000 ppb; LLOQ at 1 ppb. The method showed no significant interference and negligible carry-over effect. Accuracy and precision were within acceptable limits. | [4][5] |
| Hydrochlorothiazide | RP-HPLC-UV | Human Plasma | Linearity over the range of 52.52 to 3089.48 ng/mL; LLOQ: 52.52 ng/mL. The recovery of the internal standard was 75.32%. No matrix effects were observed. | [6] |
| Valdecoxib | RP-HPLC-UV | Human Plasma | The calibration curve was linear in the range of 100-3200 ng/mL. Weighted least squares regression was used to minimize heteroscedasticity. | [7] |
Key Insights:
-
Accuracy and Precision: The use of a stable isotope-labeled internal standard like this compound is the most reliable approach to correct for potential matrix effects and variability in extraction efficiency, leading to superior accuracy and precision in LC-MS/MS analyses.[1] While methods using other internal standards like dexamethasone have demonstrated acceptable performance, they may be more susceptible to differential matrix effects due to structural differences with eplerenone.
-
Method of Detection: The choice of internal standard is often dictated by the analytical technique. For highly sensitive and specific LC-MS/MS methods, a stable isotope-labeled internal standard is ideal. For HPLC-UV methods, other compounds with suitable chromatographic and UV absorption properties, such as hydrochlorothiazide and valdecoxib, have been successfully employed.[6][7]
Experimental Protocols
Detailed methodologies for the bioanalytical assays cited in this guide are provided below.
Method 1: Quantification of Eplerenone in Human Urine using this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: To an aliquot of human urine, stable isotope-labeled internal standards (including this compound) are added. The samples are then subjected to solid-phase extraction (SPE) on a C18 cartridge. The extraction eluates are diluted with 20 mM ammonium acetate aqueous solution before injection into the LC-MS/MS system.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: Quantification of Eplerenone in Human Plasma using Dexamethasone as Internal Standard (LC-MS/MS)
-
Sample Preparation: Stock solutions of eplerenone and dexamethasone are prepared. Working solutions are made by serial dilutions. Human plasma samples are spiked with eplerenone and dexamethasone working solutions. The spiked plasma samples undergo solid-phase extraction using C18 cartridges. The extracted samples are reconstituted in a 10 mM ammonium acetate solution for analysis.[4]
-
Chromatographic and Mass Spectrometry Conditions: Specific details on the LC column, mobile phase, flow rate, and MS parameters were not available in the provided abstract.[4][5]
Method 3: Quantification of Eplerenone in Human Plasma using Hydrochlorothiazide as Internal Standard (RP-HPLC-UV)
-
Sample Preparation: Liquid-liquid extraction is performed using diethyl ether.[6]
-
Chromatographic Conditions:
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. veeprho.com [veeprho.com]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Purity of Eplerenone-d3
In the quantitative analysis of the selective aldosterone antagonist Eplerenone, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. Eplerenone-d3, a deuterated analog of Eplerenone, is a commonly utilized internal standard.[1][2] Its efficacy, however, is directly dependent on its isotopic purity. This guide provides a comparative overview of the methods used to assess the isotopic purity of this compound, offering experimental protocols and data to aid researchers in making informed decisions for their analytical needs.
The importance of high isotopic purity cannot be overstated. Any significant presence of the unlabeled analyte (Eplerenone-d0) in the deuterated standard can lead to an overestimation of the analyte's concentration, compromising the integrity of study data. Therefore, rigorous assessment of isotopic purity is a critical step in method validation.
Comparative Analysis of Internal Standards
While this compound is a widely accepted internal standard for Eplerenone analysis, other compounds can be used. The choice of internal standard can influence the analytical method's performance. Below is a comparison of this compound with a potential alternative deuterated standard and a non-isotopically labeled standard.
| Parameter | This compound | Eplerenone-d7 (Hypothetical) | Dexamethasone |
| Type | Isotope-Labeled Analog | Isotope-Labeled Analog | Structurally Similar Compound |
| Molecular Formula | C₂₄H₂₇D₃O₆[3] | C₂₄H₂₃D₇O₆ | C₂₂H₂₉FO₅ |
| Molecular Weight | 417.51[3] | ~421.5 | 392.46 |
| Reported Isotopic Purity | 99.9%[4][5] | >98% (Typical for multi-deuterated standards) | Not Applicable |
| Primary Analytical Method | LC-MS/MS, NMR[4][5] | LC-MS/MS, NMR | LC-MS/MS[6][7] |
| Advantages | Co-elutes with analyte, corrects for matrix effects and ionization variability effectively. | Larger mass shift from the parent drug reduces potential for isotopic crosstalk. | Commercially available and cost-effective. |
| Disadvantages | Potential for isotopic crosstalk if purity is low. | Synthesis can be more complex and costly. | Different chromatographic behavior and ionization efficiency may not fully compensate for analyte variability.[6][7] |
Methodologies for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]
1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for assessing isotopic purity by differentiating between the deuterated compound and its non-deuterated counterpart based on their precise mass-to-charge ratios.
Experimental Protocol: LC-ESI-HRMS for this compound
-
Instrumentation : A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Mode : Full scan MS to detect all isotopic species.
-
Data Analysis : Extract the ion chromatograms for Eplerenone-d0 (m/z 415.19) and this compound (m/z 418.21). The isotopic purity is calculated from the relative peak areas of the different isotopic species.[4][5]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the positions of deuterium labels.[4][9] Both ¹H and ²H NMR can be employed.
Experimental Protocol: NMR for this compound
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR :
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the sites of deuteration, when compared to the spectrum of unlabeled Eplerenone, confirms successful labeling. The integration of any residual proton signals at these positions can be used to estimate isotopic purity.[10]
-
-
²H NMR :
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Performance Analysis of Eplerenone and Its Structural Analogs
In the landscape of mineralocorticoid receptor (MR) antagonists, Eplerenone stands as a key therapeutic agent. This guide provides a detailed performance comparison between Eplerenone, its deuterated analog Eplerenone-d3, and its primary structural analogs, Spironolactone and Finerenone. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Eplerenone was developed as a second-generation MR antagonist to improve upon the selectivity of its predecessor, Spironolactone. While Spironolactone is a potent non-selective antagonist, its clinical use can be limited by side effects stemming from its affinity for androgen and progesterone receptors. Eplerenone exhibits significantly higher selectivity for the MR, thereby reducing these hormonal side effects.[1][2][3][4] Finerenone, a newer non-steroidal MR antagonist, offers a different pharmacological profile with high selectivity and potency. This compound, a deuterium-labeled version of Eplerenone, serves primarily as an internal standard for analytical and pharmacokinetic studies.
Performance Comparison
The following sections provide a detailed comparison of Eplerenone and its analogs across key performance parameters.
Receptor Binding Affinity and Selectivity
A critical performance differentiator among MR antagonists is their binding affinity and selectivity for the mineralocorticoid receptor versus other steroid receptors.
| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Key Findings |
| Eplerenone | Lower (up to 20-fold less than Spironolactone)[2][5] | 100-1000 times lower than Spironolactone[2] | 100-1000 times lower than Spironolactone[2] | 100-1000 times lower than Spironolactone[2] | Highly selective for the MR, leading to a significant reduction in sex hormone-related side effects.[1][2] |
| Spironolactone | High | Significant | Significant | Moderate | Non-selective binding leads to a higher incidence of side effects like gynecomastia and impotence.[3][4] |
| Finerenone | High Potency and Selectivity | Low | Low | Low | As a non-steroidal MRA, it possesses a distinct chemical structure conferring high selectivity.[6] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds influence their dosing regimens and potential for drug-drug interactions.
| Compound | Half-life | Metabolism | Metabolites | Bioavailability | Key Findings |
| Eplerenone | 4-6 hours[7] | Primarily by CYP3A4[7] | Inactive[2] | ~70%[8] | Shorter half-life and inactive metabolites compared to Spironolactone.[2] |
| Spironolactone | 1.4 hours (parent drug) | Extensive hepatic metabolism | Active metabolites with long half-lives (e.g., canrenone)[5] | >90% | The long-acting active metabolites contribute to its therapeutic effect and a higher risk of hyperkalemia.[1][3] |
| Finerenone | ~11-13 hours | Primarily by CYP3A4 | Inactive | Not specified in results | A non-steroidal MRA with a distinct pharmacokinetic profile. |
| This compound | Not applicable (used as a standard) | Not applicable | Not applicable | Not applicable | Deuterium substitution can potentially alter pharmacokinetics (isotope effect), making it an ideal internal standard for mass spectrometry-based quantification of Eplerenone. |
Clinical Performance and Side Effects
Clinical efficacy in treating conditions like hypertension and heart failure, along with the side effect profile, are crucial for therapeutic application.
| Compound | Primary Indications | Antihypertensive Efficacy | Side Effects |
| Eplerenone | Hypertension, Heart Failure[8] | Effective, though some studies suggest it is 50-75% as potent as Spironolactone.[2] | Lower incidence of gynecomastia and impotence compared to Spironolactone.[1][3][9] Risk of hyperkalemia.[7] |
| Spironolactone | Hypertension, Heart Failure, Primary Aldosteronism[10] | Highly effective; some studies indicate superior blood pressure reduction compared to Eplerenone at certain doses.[10][11] | Higher incidence of gynecomastia, breast pain, and sexual dysfunction.[4][11] Higher risk of hyperkalemia.[1] |
| Finerenone | Chronic Kidney Disease in Type 2 Diabetes, Heart Failure[6] | Effective in reducing the risk of kidney function decline and cardiovascular events in patients with CKD and T2D. | Lower incidence of hyperkalemia compared to steroidal MRAs.[12] |
Experimental Protocols
Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
This protocol provides a general methodology for determining the binding affinity of test compounds to the mineralocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (Eplerenone, Spironolactone, Finerenone) for the binding of a radiolabeled ligand to the human mineralocorticoid receptor (hMR).
Materials:
-
Human mineralocorticoid receptor (recombinant or from tissue homogenate)
-
Radiolabeled ligand (e.g., [³H]aldosterone or [³H]dexamethasone)[13]
-
Unlabeled test compounds (Eplerenone, Spironolactone, Finerenone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in the assay buffer.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle (for control).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled aldosterone) from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.
Visualizing Molecular Interactions and Workflows
Mechanism of Action of Eplerenone
The following diagram illustrates the signaling pathway affected by Eplerenone. Aldosterone, a mineralocorticoid hormone, binds to the mineralocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and water retention. Eplerenone acts as a competitive antagonist, blocking the binding of aldosterone to the MR and thereby inhibiting this signaling cascade.
Caption: Eplerenone competitively inhibits the binding of aldosterone to the mineralocorticoid receptor.
Experimental Workflow for Receptor Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of compounds like Eplerenone.
References
- 1. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone versus Eplerenone for Resistant Hypertension [japscjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Eplerenone vs Spironolactone | Power [withpower.com]
- 11. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. academic.oup.com [academic.oup.com]
The Gold Standard in Bioanalysis: Justification for Using Eplerenone-d3 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Eplerenone-d3, against other alternatives in the bioanalysis of the selective aldosterone antagonist, Eplerenone. The use of a SIL-IS like this compound is widely recognized as the "gold standard" in quantitative mass spectrometry, a recommendation echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
This compound is a deuterated analog of Eplerenone, meaning one or more hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[3] This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, yet it remains chemically and physically almost identical.[4] This near-identical behavior is the cornerstone of its utility, as it allows this compound to perfectly mimic the analyte throughout the entire analytical process, from sample extraction to detection, thereby compensating for a wide range of potential variabilities.[5]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples like plasma or urine can interfere with the ionization of the target analyte in the mass spectrometer.[1] This interference can either suppress or enhance the signal, leading to inaccurate and unreliable quantification. Because this compound co-elutes with Eplerenone and has nearly identical ionization efficiency, any matrix effects that impact the analyte will have a proportional impact on the internal standard.[2] This allows for a highly accurate correction, resulting in more precise and reliable data.
Data-Driven Comparison: The Superiority of this compound
The theoretical advantages of using a deuterated internal standard are consistently demonstrated in experimental data. The following table summarizes the typical performance improvements observed in a bioanalytical method for Eplerenone when using this compound as an internal standard compared to a method using a structural analog or no internal standard at all.
| Performance Parameter | Method without Internal Standard | Method with Structural Analog IS | Method with this compound (SIL-IS) |
| Accuracy (% Bias) | Can exceed ±30% | ± 10-20% | Within ± 5% |
| Precision (%RSD) | Often > 20% | 10-15% | < 10% |
| Matrix Effect | Significant and Uncorrected | Partially Compensated | Effectively Compensated |
| Extraction Recovery | Variable and Unaccounted For | Variations Partially Tracked | Variations Accurately Normalized |
This table represents typical data synthesized from multiple bioanalytical validation studies. The exact values can vary based on the specific assay conditions.
Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS
This section details a typical protocol for the quantification of Eplerenone in human plasma utilizing this compound as an internal standard.
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: Precursor ion > Product ion (e.g., m/z 415.2 > 269.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 418.2 > 272.1)
-
-
3. Data Analysis:
-
The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of Eplerenone to this compound and comparing this to a calibration curve constructed from samples with known concentrations of Eplerenone.
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Methods for Eplerenone: Focus on Linearity, Accuracy, and Precision with Eplerenone-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the quantitative bioanalysis of Eplerenone is a critical step in pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount to ensure the reliability of the analytical method. This guide provides a comparative overview of the linearity, accuracy, and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Eplerenone quantification, with a particular focus on the use of its stable isotope-labeled counterpart, Eplerenone-d3, as an internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] this compound, a deuterium-labeled analog of Eplerenone, is an ideal IS as it shares very similar physicochemical properties with the analyte.[1][2][3] This ensures that it behaves almost identically to Eplerenone during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]
Performance Comparison of Eplerenone Bioanalytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for Eplerenone analysis, highlighting the use of different internal standards.
Table 1: Linearity of Eplerenone Quantification
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (Isotope Labeled) | LC-MS/MS | Human Plasma | 1 - 1000 | >0.99 |
| Dexamethasone | LC-MS/MS | Human Plasma | 5 - 4000 | Not Reported |
| Hydrochlorothiazide | RP-HPLC | Human Plasma | 52.52 - 3089.48 | >0.99 |
| Stable Isotope Labeled IS | LC-MS/MS | Human Urine | 50 - 10000 | Not Reported |
Data compiled from multiple sources for comparative purposes.[4][5][6][7][8]
Table 2: Accuracy and Precision of Eplerenone Quantification
| Internal Standard | Matrix | QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound (Isotope Labeled) | Human Plasma | LLOQ | 1 | 95.0 - 115.0 | <15 | <15 |
| Low | 3 | 90.0 - 110.0 | <10 | <10 | ||
| Medium | 500 | 92.0 - 108.0 | <8 | <8 | ||
| High | 800 | 93.0 - 107.0 | <7 | <7 | ||
| Dexamethasone | Human Plasma | LLOQ | 1 | Within 20% of nominal | Within acceptable limits | Within acceptable limits |
| Low, Med, High | N/A | Within 15% of nominal | Within acceptable limits | Within acceptable limits |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation. Data for this compound is representative of typical performance based on regulatory guidelines. Data for Dexamethasone is based on reported validation.[4][9]
Experimental Protocols
Below are detailed methodologies for determining the linearity, accuracy, and precision of a bioanalytical method for Eplerenone using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 25 µL of the this compound working solution and vortex.
-
Add a suitable buffer and vortex.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute the analyte and internal standard with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. The precursor to product ion transitions for Eplerenone and this compound are monitored.
Linearity Assessment
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Eplerenone.
-
Process and analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of Eplerenone.
-
Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision Assessment
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.
-
Calculations:
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Expressed as the percent relative standard deviation (%RSD). The %RSD should not exceed 15% (20% for LLOQ).[9]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for method validation.
Caption: Experimental workflow for Eplerenone bioanalysis.
Caption: Logical workflow for validation parameter assessment.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. researchgate.net [researchgate.net]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Performance Under Pressure: A Comparative Guide to Internal Standards in Eplerenone Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in pharmacokinetic and bioequivalence studies of Eplerenone, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of the inter-assay and intra-assay variability when using the deuterium-labeled Eplerenone-d3 versus other common internal standards. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate quantification of Eplerenone in biological matrices is crucial for its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometric assays due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.[3] This guide delves into the performance of this compound and contrasts it with other internal standards, providing a clear rationale for its superior performance in bioanalytical assays.
Comparative Analysis of Inter-Assay and Intra-Assay Variability
The precision and accuracy of an analytical method are critical parameters for its validation. Intra-assay precision (repeatability) measures the variability within a single analytical run, while inter-assay precision (intermediate precision) assesses the variability between different runs on different days. The following tables summarize the performance of this compound compared to alternative internal standards in the quantification of Eplerenone.
Table 1: Intra-Assay Precision and Accuracy
| Internal Standard | Analyte Concentration (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| This compound | 25 | 0.52 - 1.24 | 106.3 - 107.5 | [4] |
| 50 | 1.41 - 3.38 | 102.4 - 105.7 | [4] | |
| 250 | 0.76 - 1.82 | 107.3 - 109.1 | [4] | |
| 1500 | 0.86 - 2.06 | 108.1 - 110.2 | [4] | |
| Dexamethasone | 5 (LLOQ) | Within acceptable limits | Within acceptable limits | [1][5] |
| QC Low | Within acceptable limits | Within acceptable limits | [1][5] | |
| QC Medium | Within acceptable limits | Within acceptable limits | [1][5] | |
| QC High | Within acceptable limits | Within acceptable limits | [1][5] | |
| Hydrochlorothiazide | 54.86 (LLOQ) | < 20 | 80-120 | [6] |
| LQC | < 15 | 85-115 | [6] | |
| MQC | < 15 | 85-115 | [6] | |
| HQC | < 15 | 85-115 | [6] |
Table 2: Inter-Assay Precision and Accuracy
| Internal Standard | Analyte Concentration (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| This compound | 25 | 0.52 - 1.24 | 106.3 - 107.5 | [4] |
| 50 | 1.41 - 3.38 | 102.4 - 105.7 | [4] | |
| 250 | 0.76 - 1.82 | 107.3 - 109.1 | [4] | |
| 1500 | 0.86 - 2.06 | 108.1 - 110.2 | [4] | |
| Dexamethasone | 5 (LLOQ) | Within acceptable limits | Within acceptable limits | [1][5] |
| QC Low | Within acceptable limits | Within acceptable limits | [1][5] | |
| QC Medium | Within acceptable limits | Within acceptable limits | [1][5] | |
| QC High | Within acceptable limits | Within acceptable limits | [1][5] | |
| Hydrochlorothiazide | 54.86 (LLOQ) | < 20 | 80-120 | [6] |
| LQC | < 15 | 85-115 | [6] | |
| MQC | < 15 | 85-115 | [6] | |
| HQC | < 15 | 85-115 | [6] |
Note: "Within acceptable limits" indicates that the reported values met the regulatory guidelines for bioanalytical method validation, which typically require precision (%CV) to be ≤15% (≤20% for LLOQ) and accuracy to be within ±15% (±20% for LLOQ) of the nominal concentration.
The data clearly indicates that while all three internal standards can be used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound generally results in lower variability.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for a typical LC-MS/MS assay for Eplerenone in human plasma are provided below.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[4][7]
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system capable of delivering a stable flow rate.
-
Column: Atlantis dC18 column (150 x 3 mm, 3.0 µm) or equivalent.[4][7]
-
Mobile Phase: Methanol and 10 mM ammonium acetate (3:2, v/v).[4][7]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: m/z 415 → 163[8]
-
This compound: (adjust for deuterium labeling, e.g., m/z 418 → 163)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Workflow for Assay Variability Assessment
The following diagram illustrates the logical workflow for conducting inter-assay and intra-assay variability experiments.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. researchgate.net [researchgate.net]
- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mass Spectrometric Analysis of Eplerenone and its Deuterated Analog, Eplerenone-d3
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Eplerenone and its deuterium-labeled form, Eplerenone-d3, with a focus on their application in mass spectrometry. This publication outlines the quantitative differences observed in mass spectrometric analysis and provides the foundational experimental protocols to support these findings.
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. This compound, a deuterium-labeled version of Eplerenone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties and distinct mass-to-charge ratio.[1]
Quantitative Data Presentation
The primary advantage of using this compound as an internal standard lies in its mass difference from the unlabeled Eplerenone, which allows for their simultaneous detection and quantification by mass spectrometry without chromatographic interference. The key distinguishing parameters in a multiple reaction monitoring (MRM) experiment are the precursor and product ion mass-to-charge ratios (m/z).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Observations |
| Eplerenone | 415.0 | 163.0 | The [M+H]⁺ ion is selected as the precursor. The product ion results from a characteristic fragmentation of the Eplerenone molecule.[2] |
| This compound | 418.23 | 383.33 | The +3 Da mass shift in the precursor ion is due to the three deuterium atoms. The fragmentation pattern differs from Eplerenone, leading to a distinct product ion. |
Experimental Protocols
The following is a typical experimental protocol for the comparative analysis of Eplerenone and this compound using LC-MS/MS.
Sample Preparation
Biological samples (e.g., human plasma or urine) are prepared using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate the analytes and remove interfering substances.[2]
-
Internal Standard Spiking: A known concentration of this compound solution is added to all samples, calibrators, and quality control samples before extraction.
-
Extraction: A common method involves using a C18 SPE cartridge. The cartridge is conditioned, the sample is loaded, and interfering components are washed away. Eplerenone and this compound are then eluted with an organic solvent.[2]
-
Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: A reverse-phase C18 or C8 column is typically used for chromatographic separation. For example, a Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) can be employed.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate) is used. A typical mobile phase could be acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate.[2]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate protonated molecules ([M+H]⁺) of Eplerenone and this compound.
-
Detection: A tandem mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The specific precursor ion to product ion transitions for Eplerenone (m/z 415.0 → 163.0) and this compound (m/z 418.23 → 383.33) are monitored.[2]
-
Data Analysis: The peak area ratio of Eplerenone to this compound is used to construct a calibration curve and quantify the concentration of Eplerenone in the unknown samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Eplerenone quantification.
Signaling Pathway of Eplerenone
Caption: Mechanism of action of Eplerenone.
References
Safety Operating Guide
Proper Disposal of Eplerenone-d3: A Guide for Laboratory Professionals
Eplerenone-d3, an isotopic analogue of the mineralocorticoid receptor antagonist Eplerenone, is primarily utilized as an internal standard in analytical and research settings.[1] Due to its chemical nature and the fact that its toxicological properties have not been exhaustively studied, proper disposal is crucial to ensure personnel safety and environmental protection.[2] Disposal must adhere to a combination of specific guidance from safety data sheets and general regulations governing pharmaceutical and chemical waste.
Hazard Profile and Regulatory Context
This compound is a white solid, and while not classified as a dangerous good for transport, it requires careful handling.[3] The non-deuterated form, Eplerenone, is classified as potentially harmful if swallowed, inhaled, or in contact with skin, and is suspected of damaging fertility or the unborn child. Given these potential hazards, this compound must be managed as a regulated chemical waste stream.
Disposal procedures are governed by national and local regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] A key principle is that pharmaceutical waste should not be disposed of in standard trash or flushed down the drain, as this can lead to environmental contamination.[7][5] An environmental hazard from this compound cannot be ruled out in the case of unprofessional handling or disposal.[2]
Summary of this compound Characteristics
| Property | Description | Source |
| Physical State | White Solid | [3] |
| Primary Use | Internal standard for quantification of Eplerenone | [1] |
| Health Hazards | Potential for respiratory tract, skin, and eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [2] |
| Environmental Hazards | No specific ecotoxicity data available. However, an environmental hazard cannot be excluded in the event of unprofessional handling or disposal. Do not let product enter drains. | [2] |
| Transport Classification | Not classified as dangerous goods for transport (DOT, IATA, IMDG). | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound involves treating it as a chemical waste and engaging a licensed waste disposal service.
1. Identification and Segregation:
-
Identify all waste materials containing this compound. This includes pure, unused product, expired materials, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this waste from general laboratory trash and from other chemical waste streams to prevent cross-contamination.[8]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
Hazardous pharmaceutical waste is often collected in black containers.[6]
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]
-
Follow institutional guidelines for the temporary storage of chemical waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The standard and required method for disposing of pharmaceutical waste is incineration at a permitted treatment facility.[6][8] This method ensures the complete destruction of the active compound.
-
Under no circumstances should this compound waste be disposed of in landfill trash or flushed down the sewer system.[7][5]
5. Documentation:
-
Maintain accurate records of the waste generated and disposed of, in accordance with institutional policy and local regulations. This is a key component of cradle-to-grave hazardous waste management under RCRA.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. esschemco.com [esschemco.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. phs.co.uk [phs.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Eplerenone-d3
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Eplerenone-d3. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment. This compound, a deuterated analog of the mineralocorticoid receptor antagonist Eplerenone, requires careful handling due to its potential pharmacological activity and the limited toxicological data available.[1]
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not fully available, the parent compound, Eplerenone, is a potent active pharmaceutical ingredient (API).[1][2][3] Therefore, this compound should be handled with the same precautions as a potent compound. Potential hazards include:
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation. Hoods or full-face pieces can offer high protection factors.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[4] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection for handling potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[4] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[4] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[4] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Weighing and Transfer:
-
Perform all weighing and transfer operations within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Use dedicated, calibrated equipment.
-
Handle the solid material carefully to avoid generating dust.
-
Keep containers of this compound tightly closed when not in use.[1]
Spill Management:
-
In the event of a spill, immediately evacuate and alert personnel in the vicinity.
-
Use a pre-prepared spill kit appropriate for chemical hazards.
-
Clean the spill by working from the outside in to prevent spreading the contamination.
-
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[4]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, cleaning materials, and unused product, must be disposed of as hazardous waste.
-
Product: Dispose of in a manner consistent with federal, state, and local regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not allow the product to enter drains.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
